Product packaging for 5-Methoxy-2-formylphenylboronic acid(Cat. No.:CAS No. 40138-18-9)

5-Methoxy-2-formylphenylboronic acid

Cat. No.: B1363405
CAS No.: 40138-18-9
M. Wt: 179.97 g/mol
InChI Key: YISYHZMNRATPRA-UHFFFAOYSA-N
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Description

5-Methoxy-2-formylphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO4 and its molecular weight is 179.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BO4 B1363405 5-Methoxy-2-formylphenylboronic acid CAS No. 40138-18-9

Properties

IUPAC Name

(2-formyl-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISYHZMNRATPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370256
Record name 5-Methoxy-2-formylphenylboronic acid
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Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40138-18-9
Record name 5-Methoxy-2-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 5-Methoxy-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Methoxy-2-formylphenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of the formyl and boronic acid moieties, enabling participation in a wide array of chemical transformations such as Suzuki-Miyaura cross-coupling and reductive amination. This guide provides an in-depth technical overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of a Bifunctional Building Block

2-Formylphenylboronic acids are a class of compounds that have garnered significant interest due to the presence of two highly versatile functional groups. The aldehyde group serves as a handle for nucleophilic additions, imine/oxime formation, and reductive aminations, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions.[1][2] The specific target of this guide, this compound, incorporates a methoxy group that can influence the electronic properties and steric environment of the aromatic ring, making it a key intermediate in the synthesis of complex molecules and bioactive compounds.[3] The synthesis of this molecule, however, presents unique challenges that necessitate careful consideration of the synthetic strategy.

Core Synthetic Strategies: A Mechanistic Dichotomy

The synthesis of this compound can be broadly categorized into two distinct approaches, each with its own set of advantages and limitations:

  • Strategy A: Formylation of a Pre-existing Boronate Ester. This approach involves the introduction of the formyl group onto a methoxyphenylboronic acid derivative.

  • Strategy B: Borylation of a Pre-existing Benzaldehyde. This is the more common approach and involves the introduction of the boronic acid or boronate ester group onto a methoxybenzaldehyde scaffold. This can be achieved through several methods, most notably Directed ortho-Metalation (DoM) or palladium-catalyzed cross-coupling.

This guide will focus on the more prevalent and well-documented methods falling under Strategy B.

Synthesis via Directed ortho-Metalation (DoM)

The Directed ortho-Metalation (DoM) strategy is a powerful tool for the regioselective functionalization of aromatic rings.[4][5] It relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[5][6] The resulting aryllithium intermediate can then be trapped with an appropriate boron-containing electrophile.[5]

Principle and Rationale

In the context of synthesizing this compound, the starting material is 3-methoxybenzaldehyde.[7] The aldehyde group is not a suitable DMG as it readily reacts with organolithium reagents.[4] Therefore, an in situ protection strategy is employed. The aldehyde is temporarily converted to an α-amino alkoxide by reaction with a lithium amide, such as lithium N,N,N'-trimethylethylenediamide (LiTMEDA) or a related chelating diamine. This protected intermediate then directs the lithiation to the C2 position, ortho to the methoxy group, which also acts as a secondary directing group. Subsequent quenching with a trialkyl borate, followed by acidic workup, furnishes the desired boronic acid.

The causality behind this experimental choice lies in the chelation effect. The lithium cation is coordinated by both the oxygen of the methoxy group and the nitrogen of the in situ formed α-amino alkoxide, leading to a thermodynamically stable six-membered ring intermediate that dramatically increases the kinetic acidity of the C2 proton, facilitating its removal by the strong base.[4][8]

Reaction Scheme

G cluster_0 Synthesis via Directed ortho-Metalation start 3-Methoxybenzaldehyde step1 1. s-BuLi, TMEDA, THF, -78 °C 2. Triisopropyl borate start->step1 Protection/ Lithiation step2 3. Acidic Workup (e.g., HCl) step1->step2 Borylation product This compound step2->product Hydrolysis

Caption: Workflow for DoM synthesis.

Detailed Experimental Protocol
  • Step 1: In situ Protection and Lithiation

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

    • Cool the THF to -78 °C using a dry ice/acetone bath.

    • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) followed by the slow, dropwise addition of sec-butyllithium (s-BuLi). Stir for 15 minutes.

    • Slowly add a solution of 3-methoxybenzaldehyde in anhydrous THF to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete formation of the α-amino alkoxide intermediate.

  • Step 2: Borylation

    • To the cold (-78 °C) solution, add triisopropyl borate dropwise. The reaction is often exothermic, so slow addition is crucial to maintain the temperature.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Step 3: Workup and Isolation

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~1-2).

    • Stir vigorously for at least 1 hour to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by column chromatography.

Synthesis via Palladium-Catalyzed Miyaura Borylation

An alternative and often milder approach is the palladium-catalyzed Miyaura borylation. This method is particularly useful when the starting material is a readily available aryl halide.

Principle and Rationale

This strategy starts with 2-bromo-4-methoxybenzaldehyde. The carbon-bromine bond is converted to a carbon-boron bond through a palladium-catalyzed cross-coupling reaction with a boron-containing reagent, most commonly bis(pinacolato)diboron (B₂pin₂) or bis-boronic acid [B₂(OH)₄].[9][10] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst.

The choice of this method is often dictated by the commercial availability and cost of the starting aryl halide versus the corresponding arene for DoM. It avoids the use of cryogenic temperatures and pyrophoric organolithium reagents, making it more amenable to larger-scale synthesis and parallel chemistry efforts.[11]

Reaction Scheme

G cluster_1 Synthesis via Palladium-Catalyzed Borylation start 2-Bromo-4-methoxybenzaldehyde reagents B₂(pin)₂ Pd(dppf)Cl₂ KOAc, Dioxane, 80 °C start->reagents Coupling Reaction intermediate Boronate Ester Intermediate reagents->intermediate workup Acidic Workup intermediate->workup Hydrolysis product This compound workup->product

Caption: Workflow for Pd-catalyzed synthesis.

Detailed Experimental Protocol
  • Step 1: Reaction Setup

    • In a Schlenk flask, combine 2-bromo-4-methoxybenzaldehyde, bis(pinacolato)diboron (B₂pin₂), and potassium acetate (KOAc).

    • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Step 2: Reaction

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Step 3: Workup and Isolation

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude boronate ester can be used directly or hydrolyzed to the boronic acid by stirring with an aqueous acid as described in the DoM workup.

    • Purify the final product by recrystallization or column chromatography.

Comparative Analysis of Synthesis Methods

ParameterDirected ortho-Metalation (DoM)Palladium-Catalyzed Borylation
Starting Material 3-Methoxybenzaldehyde2-Bromo-4-methoxybenzaldehyde
Key Reagents s-BuLi, TMEDA, Trialkyl borateB₂pin₂, Pd catalyst, Base (e.g., KOAc)
Reaction Conditions Cryogenic (-78 °C)Elevated (80-90 °C)
Advantages - High regioselectivity.[4] - Can start from a non-halogenated precursor.- Milder conditions (avoids pyrophorics). - Good functional group tolerance.[9] - Often more scalable.
Disadvantages - Requires cryogenic temperatures. - Use of pyrophoric organolithiums. - Sensitive to moisture and air.- Requires a pre-halogenated starting material. - Cost and potential toxicity of palladium catalyst. - Potential for side reactions (e.g., dehalogenation).

Purification and Characterization

Purification: The final product, this compound, is a solid. Recrystallization is a common and effective method for purification. A mixture of acetonitrile and water is often a suitable solvent system. Alternatively, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, methoxy group (~3.9 ppm), and the absence of the starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight (179.97 g/mol ).

  • Melting Point: Comparison with the literature value (approx. 160 °C) can indicate purity.[3]

Conclusion

The synthesis of this compound can be effectively achieved through two primary, robust methods: Directed ortho-Metalation and palladium-catalyzed Miyaura borylation. The choice between these methods is a classic example of a strategic decision in synthesis design, weighing factors such as starting material availability, required equipment (cryogenics), scalability, and reagent sensitivity. For laboratory-scale synthesis where cryogenic setups are available, the DoM route offers an elegant solution starting from 3-methoxybenzaldehyde. For larger-scale preparations or in laboratories where handling pyrophoric reagents is less desirable, the palladium-catalyzed borylation of 2-bromo-4-methoxybenzaldehyde presents a reliable and often more practical alternative. Both routes, when executed with care, provide access to this highly valuable and versatile chemical building block.

References

The Strategic Utility of 5-Methoxy-2-formylphenylboronic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Reagent for Complex Molecule Synthesis

In the landscape of contemporary organic chemistry, the quest for efficient and selective methods for constructing carbon-carbon bonds remains a paramount objective. Among the myriad of tools available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly robust and versatile strategy. Central to the success of this reaction is the judicious choice of the organoboron coupling partner. 5-Methoxy-2-formylphenylboronic acid (CAS No. 40138-18-9) has garnered significant attention as a bifunctional building block, uniquely equipped with both a reactive boronic acid moiety for cross-coupling and a formyl group that serves as a versatile handle for subsequent chemical transformations. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, a detailed synthesis protocol, and its strategic application in the synthesis of complex biaryl compounds, with a particular focus on the mechanistic underpinnings of the Suzuki-Miyaura reaction.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 40138-18-9[1]
Molecular Formula C₈H₉BO₄[1]
Molecular Weight 179.97 g/mol [1]
Appearance Solid[2]
Melting Point Not reported
Storage Inert atmosphere, 2-8°C[1]

Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]

Synthesis of this compound: A Self-Validating Protocol

The reliable synthesis of this compound is a critical first step for its application in more complex synthetic endeavors. The following protocol is a robust and reproducible method starting from the commercially available 5-bromo-2-methoxybenzaldehyde.

Experimental Workflow: From Aryl Bromide to Boronic Acid

G cluster_0 Synthesis of this compound A 5-Bromo-2-methoxybenzaldehyde in THF B Cool to -78 °C A->B C Add n-BuLi (Lithium-Halogen Exchange) B->C D Stir at -78 °C C->D E Add Triisopropyl borate D->E F Warm to Room Temperature E->F G Acidic Workup (e.g., HCl) F->G H Extraction with Ethyl Acetate G->H I Purification (e.g., Recrystallization or Column Chromatography) H->I J This compound I->J G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Transmetalation (Ar'-B(OH)₂ + Base) C->D Ar'-B(OR)₃⁻ E Ar-Pd(II)(Ar')L_n D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G Product

References

An In-Depth Technical Guide to 5-Methoxy-2-formylphenylboronic Acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-formylphenylboronic acid is a trifunctional aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid, a formyl group, and a methoxy group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, including its crucial ring-chain tautomerism. It details a robust synthetic protocol, provides an analysis of its spectral characteristics, and explores its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Particular emphasis is placed on its role as a key intermediate in the synthesis of biologically active compounds, such as kinase inhibitors and analogues of anti-tubulin agents.

Molecular Structure and Physicochemical Properties

This compound is an organoboron compound with the chemical formula C₈H₉BO₄.[1][2] It typically appears as an orange to yellow or green powder.[3] The molecule's utility is defined by the orthogonal reactivity of its three key functional groups: the boronic acid, which is a cornerstone for palladium-catalyzed cross-coupling reactions; the aldehyde (formyl) group, which can undergo a wide range of transformations including reductive amination, oxidation, and olefination; and the methoxy group, an electron-donating group that modulates the electronic properties of the aromatic ring.

PropertyValueSource(s)
IUPAC Name (2-Formyl-5-methoxyphenyl)boronic acid[4]
CAS Number 40138-18-9[1][5]
Alternate CAS 127972-02-5[3]
Molecular Formula C₈H₉BO₄[1][3]
Molecular Weight 179.97 g/mol [6][7]
Appearance Orange to yellow to green powder[3]
Melting Point 160 °C (lit.)[3]
Storage 2-8 °C, under inert atmosphere[6][7]
Critical Structural Feature: Ring-Chain Tautomerism

A paramount feature of 2-formylphenylboronic acids is their existence in a dynamic equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form, a 3-hydroxy-1,3-dihydrobenzo[c][1][3]oxaborole.[1][8] This ring-chain tautomerism is a crucial consideration for its reactivity and biological activity.[1]

In solution, the two tautomers interconvert, with the position of the equilibrium being dependent on factors such as the solvent, temperature, and the presence of other substituents on the aromatic ring.[1] The cyclic form arises from the intramolecular nucleophilic attack of one of the boronic acid hydroxyl groups onto the electrophilic aldehyde carbon. This phenomenon is analogous to the hemiacetal formation in hydroxy aldehydes.[9]

Caption: Ring-chain tautomeric equilibrium of this compound.

The presence of the cyclic tautomer can significantly influence the molecule's reactivity. For instance, reactions targeting the aldehyde may be slower if the equilibrium favors the cyclic form. Furthermore, as the benzoxaborole moiety is a known pharmacophore that can interact with biological targets, this tautomerism has direct implications for drug design.[10] For example, the antifungal drug Tavaborole (AN2690) is a benzoxaborole that functions by inhibiting leucyl-tRNA synthetase (LeuRS).[1]

Synthesis of this compound

The synthesis of substituted phenylboronic acids often relies on the borylation of an organometallic intermediate, such as a Grignard or organolithium reagent. For this compound, a logical and effective strategy is the directed ortho-lithiation of a protected 4-methoxybenzaldehyde, followed by quenching with a boron electrophile. The protection of the aldehyde is critical to prevent its reaction with the strongly basic organolithium reagent. A dimethyl acetal is a suitable protecting group for this purpose.

Experimental Protocol: Synthesis via Directed ortho-Lithiation-Borylation

This protocol is based on established methodologies for the ortho-lithiation of substituted benzaldehyde acetals and subsequent borylation.[11]

synthesis_workflow start Start: 4-Methoxybenzaldehyde step1 Step 1: Acetal Protection start->step1 intermediate1 4-Methoxybenzaldehyde dimethyl acetal step1->intermediate1 step2 Step 2: Directed ortho-Lithiation intermediate1->step2 intermediate2 Organolithium Intermediate step2->intermediate2 step3 Step 3: Borylation intermediate2->step3 intermediate3 Boronate Ester Intermediate step3->intermediate3 step4 Step 4: Hydrolysis / Deprotection intermediate3->step4 product Product: 5-Methoxy-2-formyl- phenylboronic acid step4->product

Caption: Workflow for the synthesis of this compound.

Step 1: Protection of 4-Methoxybenzaldehyde

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol, add trimethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-methoxybenzaldehyde dimethyl acetal.

Step 2: Directed ortho-Lithiation

  • Dissolve the 4-methoxybenzaldehyde dimethyl acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-Butyllithium (1.2 eq, as a solution in cyclohexane) dropwise via syringe, maintaining the internal temperature below -70 °C. The methoxy group directs the lithiation to the ortho position.[12]

  • Stir the resulting solution at -78 °C for 2 hours.

Step 3: Borylation

  • To the organolithium solution at -78 °C, add triisopropyl borate (1.5 eq) dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Hydrolysis and Deprotection

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid. The acidic workup simultaneously hydrolyzes the boronate ester and the dimethyl acetal protecting group.

  • Stir vigorously for 2-4 hours at room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The data presented below are representative and consistent with the assigned structure.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure. The spectra can be complicated by the presence of the tautomeric cyclic form, leading to two sets of signals. The relative integration of these sets reflects the equilibrium ratio in the NMR solvent.[8]

¹H NMR (Representative, in DMSO-d₆):

  • ~10.2 ppm (s, 1H): Aldehyde proton (-CHO) of the open-chain form.

  • ~8.2 ppm (br s, 2H): Boronic acid protons (-B(OH)₂) of the open-chain form.

  • ~7.0-7.8 ppm (m, 3H): Aromatic protons. The specific splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) would correspond to the H-3, H-4, and H-6 protons on the benzene ring.

  • ~6.5 ppm (d, 1H): Methine proton (-CH(OH)-) of the cyclic form.

  • ~3.8 ppm (s, 3H): Methoxy protons (-OCH₃).

¹³C NMR (Representative, in DMSO-d₆):

  • ~192 ppm: Aldehyde carbonyl carbon (-CHO).

  • ~163 ppm: Aromatic carbon attached to the methoxy group (C-5).

  • ~110-140 ppm: Remaining aromatic carbons. The carbon bearing the boronic acid group (C-2) may be broad or unobserved due to quadrupolar relaxation from the boron nucleus.[13]

  • ~97 ppm: Methine carbon (-CH(OH)-) of the cyclic form.[1]

  • ~55 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

  • M⁺ at m/z = 180: Corresponds to the molecular weight of the compound (for the most abundant isotopes, ¹²C, ¹H, ¹⁶O, ¹¹B).

  • [M-1]⁺ at m/z = 179: Loss of a hydrogen atom, a common fragmentation for aldehydes.[14]

  • [M-18]⁺ at m/z = 162: Loss of a water molecule (H₂O), characteristic of boronic acids.

  • [M-29]⁺ at m/z = 151: Loss of the formyl radical (•CHO).[14]

  • [M-45]⁺ at m/z = 135: Loss of the carboxyl radical (•COOH), potentially after rearrangement, or loss of B(OH)₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

  • ~3300 cm⁻¹ (broad): O-H stretching of the boronic acid group, often showing evidence of hydrogen bonding.[3]

  • ~2950-2850 cm⁻¹ (medium): C-H stretching of the aromatic, aldehyde, and methoxy groups.

  • ~1680 cm⁻¹ (strong): C=O stretching of the aldehyde group. The position of this peak is sensitive to conjugation and potential intramolecular interactions.

  • ~1600, ~1480 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

  • ~1350 cm⁻¹ (strong): Asymmetric B-O stretching.[3]

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

  • ~1020 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.

Applications in Organic Synthesis

The primary application of this compound is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[15] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's aryl group and an aryl, vinyl, or alkyl halide or triflate, providing a powerful method for constructing biaryl scaffolds.[2]

The Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

suzuki_cycle cluster_boron Boron Activation pd0 Pd(0)L_n pd2_complex R¹-Pd(II)-X L_n pd0->pd2_complex Oxidative Addition ox_add Oxidative Addition pd2_biaryl R¹-Pd(II)-R² L_n pd2_complex->pd2_biaryl Transmetalation transmetal Transmetalation boronate [R²-B(OH)₃]⁻ base Base (e.g., K₂CO₃) boronic_acid R²-B(OH)₂ boronic_acid->boronate + Base pd2_biaryl->pd0 Reductive Elimination red_elim Reductive Elimination product R¹-R² halide R¹-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of this compound, the electron-donating methoxy group (-OCH₃) increases the electron density on the phenyl ring. This enhances the nucleophilicity of the aryl group, which can facilitate the transmetalation step—the transfer of the aryl group from boron to the palladium center. Conversely, the electron-withdrawing formyl group (-CHO) deactivates the ring, but its ortho position relative to the boronic acid can introduce steric effects that may influence the rate and selectivity of the coupling.

Synthesis of Bioactive Molecules

The biaryl motif is a privileged structure in medicinal chemistry. This compound is an ideal precursor for synthesizing complex molecules with potential therapeutic applications, particularly in oncology.

Example Application: Precursor for Combretastatin Analogues and Kinase Inhibitors

Combretastatins are a class of natural products that act as potent inhibitors of tubulin polymerization, making them valuable anticancer agents.[2][4] Many synthetic analogues feature complex biaryl systems. The 3,4,5-trimethoxyphenyl ring is a common feature in many tubulin inhibitors, and coupling partners like this compound can be used to construct analogues with modified substitution patterns to explore structure-activity relationships (SAR).[16][17]

Similarly, many small-molecule kinase inhibitors, which are a major class of targeted cancer therapies, are based on heteroaromatic cores decorated with various substituted phenyl rings.[18][19] The 2-ethoxy-5-methoxyphenyl moiety, a close analogue of the structure provided by the title compound, has been shown to be a key component in potent and selective Aurora kinase inhibitors.[6] this compound provides a direct route to introduce a similar pharmacophore, with the added benefit of the formyl group for further synthetic elaboration.

Conclusion

This compound is a sophisticated and highly valuable building block for synthetic and medicinal chemists. Its structural complexity, highlighted by the ring-chain tautomerism, offers both challenges and opportunities in synthesis and drug design. A firm understanding of its synthesis, spectroscopic properties, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for leveraging its full potential. As the demand for novel, complex small molecules continues to grow in drug discovery and materials science, the utility of such versatile, trifunctional reagents is set to expand, making this compound a key component in the modern synthetic chemist's toolbox.

References

5-Methoxy-2-formylphenylboronic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxy-2-formylphenylboronic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional organoboron reagent of significant interest in modern synthetic chemistry. Its unique architecture, featuring a nucleophilic boronic acid moiety and an electrophilic formyl group in an ortho/para relationship with an activating methoxy substituent, makes it a powerful and versatile building block. This guide provides a comprehensive technical overview of its properties, synthesis, core reactivity, and applications. We delve into the mechanistic nuances of its primary application in Suzuki-Miyaura cross-coupling reactions and provide a detailed, field-proven experimental protocol. Furthermore, this document explores its utility in medicinal chemistry and material science, underscoring its value to researchers and drug development professionals.

Core Characteristics and Physicochemical Properties

This compound, also known as 5-formyl-2-methoxyphenylboronic acid, is a stable, solid compound at room temperature.[1] The strategic placement of its three functional groups dictates its chemical behavior. The boronic acid is the reactive handle for palladium-catalyzed cross-coupling, the methoxy group acts as an electron-donating group that can modulate the reactivity of the aromatic ring, and the formyl (aldehyde) group provides a site for a vast array of subsequent chemical transformations.[2][3] This trifecta of functionality makes it an exceptionally valuable intermediate in multi-step synthetic campaigns.[1]

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
IUPAC Name (5-Methoxy-2-formylphenyl)boronic acidN/A
Synonyms 2-Formyl-5-methoxyphenylboronic acid, 5-Formyl-2-methoxybenzeneboronic acid[1]
CAS Number 40138-18-9, 127972-02-5[1]
Molecular Formula C₈H₉BO₄[1][4]
Molecular Weight 179.97 g/mol [1]
Appearance Orange to yellow to green powder; solid[1]
Melting Point 160 °C (lit.)[1]
Solubility Soluble in polar organic solvents[5]
Storage Conditions Store at 2-8°C under an inert atmosphere; moisture sensitive[1][6]

Structural Dynamics: The Open and Cyclic Forms

A critical feature of ortho-formylphenylboronic acids is their tendency to exist in equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[7][8] This equilibrium is influenced by the solvent, temperature, and pH. The presence of an electron-withdrawing substituent can favor the cyclic isomer.[7] This tautomerization is not merely a structural curiosity; it can have profound implications for reactivity and biological activity, as the cyclic form presents a different steric and electronic profile to catalysts and biological targets.[7]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lu2082 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Aru00b9-Pd(II)Lu2082-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Aru00b9-Pd(II)Lu2082-Aru00b2 transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Aru00b9-Aru00b2 reductive_elimination->product aryl_halide Aru00b9-X aryl_halide->oxidative_addition boronic_acid Aru00b2-B(OH)u2082 boronic_acid->transmetalation base Base base->transmetalation Suzuki_Workflow start Setup: Combine Reagents (Boronic Acid, Aryl Halide, Base, Catalyst) in Flame-Dried Flask inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) start->inert solvents Add Degassed Solvents (e.g., Dioxane/Water) inert->solvents react Heat Reaction Mixture (e.g., 90-100 °C with Stirring) solvents->react monitor Monitor Progress (TLC or LC-MS) react->monitor monitor->react Incomplete cooldown Cool to Room Temperature monitor->cooldown Complete workup Aqueous Workup (Dilute, Wash, Extract) cooldown->workup dry Dry Organic Layer (e.g., Na₂SO₄) & Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolate Pure Biaryl Product purify->product

References

The Unseen Architect: A Technical Guide to 5-Methoxy-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Building Block in Modern Chemistry

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-Methoxy-2-formylphenylboronic acid (CAS No. 127972-02-5) has emerged as a particularly valuable reagent.[1][2] Its utility stems from the presence of two key functional groups on a phenyl ring: a boronic acid and a formyl group, positioned ortho to each other, with a methoxy group providing additional electronic influence. This arrangement makes it a powerful linchpin in the synthesis of a diverse array of heterocyclic systems and complex molecules, particularly in the realm of drug discovery and materials science.[1] This guide provides an in-depth exploration of the discovery, synthesis, and key applications of this versatile compound, offering insights for researchers and professionals in the chemical sciences.

Part 1: The Genesis of this compound - A Story of Directed Synthesis

The discovery of this compound is intrinsically linked to the development of a powerful synthetic methodology known as Directed ortho-Metalation (DoM) . Pioneered and extensively developed by the research group of Victor Snieckus, DoM provides a predictable and regioselective method for the functionalization of aromatic rings. The logic of this synthetic strategy is elegantly illustrated in the conceptual workflow below.

cluster_0 Conceptual DoM Workflow Start Aromatic Substrate with Directing Group (DG) Step1 Directed ortho-Metalation (Deprotonation ortho to DG) Start->Step1 Organolithium Reagent Step2 Electrophilic Quench (Introduction of a new functional group) Step1->Step2 Electrophile (e.g., B(OR)3) Product ortho-Functionalized Aromatic Product Step2->Product cluster_1 Synthetic Pathway to this compound Start 3-Methoxybenzaldehyde Protection Acetal Protection Start->Protection CH(OMe)3, H+ Protected 3-Methoxybenzaldehyde Dimethyl Acetal Protection->Protected DoM Directed ortho-Metalation (n-BuLi, -78 °C) Protected->DoM Lithiation ortho-Lithiated Intermediate DoM->Lithiation Borylation Borylation (B(O-iPr)3) Lithiation->Borylation Boronic_Ester Protected Boronic Ester Borylation->Boronic_Ester Hydrolysis Acidic Hydrolysis (Deprotection & Ester Cleavage) Boronic_Ester->Hydrolysis H3O+ Product This compound Hydrolysis->Product cluster_2 Suzuki-Miyaura Cross-Coupling Workflow Reactant1 This compound Catalyst Pd Catalyst + Base Reactant1->Catalyst Reactant2 Aryl/Vinyl Halide (R-X) Reactant2->Catalyst Product Biaryl Product Catalyst->Product

References

Introduction: The Strategic Importance of 5-Methoxy-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxy-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organoboron compound that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique structure, featuring both a boronic acid moiety and an aldehyde group, allows for sequential and orthogonal chemical transformations. This makes it a highly valuable reagent in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry and materials science. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds to create biaryl systems[1]. The adjacent formyl group can serve as a handle for subsequent reactions such as reductive amination, Wittig reactions, or cyclizations, enabling rapid diversification of molecular scaffolds.

The efficacy and reproducibility of synthetic routes employing this reagent are, however, critically dependent on its solubility in reaction media and its stability under various storage and experimental conditions. A comprehensive understanding of these physicochemical properties is paramount for optimizing reaction yields, ensuring product purity, and maintaining the integrity of the reagent over time. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the solubility and stability of this compound, offering field-proven insights and actionable protocols for its effective use in a research and development setting.

Section 1: Physicochemical Properties and Solubility Profile

The physical state of this compound is typically a solid, with a molecular weight of 179.97 g/mol [2]. Understanding its solubility is the first step in designing successful reaction protocols, as it dictates the choice of solvent for achieving a homogeneous reaction mixture, which is crucial for optimal kinetics and yield.

General Solubility Characteristics

Phenylboronic acids as a class exhibit predictable solubility trends. Their polarity, imparted by the hydroxyl groups on the boron atom, allows for solubility in polar organic solvents. Conversely, they show poor solubility in nonpolar hydrocarbon solvents. This property is often exploited during purification, where hydrocarbons can be used to wash away nonpolar organic impurities[3].

Based on the general behavior of substituted phenylboronic acids, the solubility of this compound can be summarized as follows[3][4]. The presence of the polar methoxy and formyl groups is expected to enhance its solubility in polar solvents compared to unsubstituted phenylboronic acid.

Data Presentation: Expected Solubility of this compound
Solvent ClassRepresentative SolventsExpected SolubilityRationale & Field Insights
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl EtherHighThe oxygen atoms in ether solvents can hydrogen bond with the B(OH)₂ group, facilitating dissolution. THF and Dioxane are common solvents for Suzuki-Miyaura reactions.
Ketones Acetone, 2-ButanoneHighSimilar to ethers, the carbonyl oxygen can act as a hydrogen bond acceptor[3][4].
Alcohols Methanol, Ethanol, IsopropanolHigh to ModerateSoluble, but caution is advised. Boronic acids can form boronate esters with diols or even simple alcohols under certain conditions, which can affect reactivity.
Halogenated Dichloromethane (DCM), ChloroformModerateProvides a balance of polarity suitable for dissolving the boronic acid without being overly reactive[3].
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are excellent at solvating polar molecules. DMSO can enhance the stability of some compounds by forming strong intermolecular interactions[5].
Hydrocarbons Hexanes, Heptane, TolueneVery LowThe nonpolar nature of these solvents makes them unsuitable for dissolving the polar boronic acid. They are effective for use as anti-solvents or for washing the solid product[3][4].
Water WaterLowWhile the boronic acid group has some polarity, overall aqueous solubility is limited. It is often necessary to use a co-solvent and a base (e.g., Na₂CO₃, K₂CO₃) to achieve sufficient solubility for aqueous cross-coupling reactions[].
Experimental Protocol: Determining Solubility

To establish a precise solubility value in a novel solvent system, a standardized experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the solubility (in mg/mL) of this compound in a specific solvent at a defined temperature.

Methodology:

  • Preparation: Add a pre-weighed excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

  • Solvent Removal: Evaporate the solvent from the filtered supernatant under reduced pressure or a stream of inert gas until a constant weight of the dissolved solid is achieved.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Weight of residue (mg)) / (Volume of supernatant taken (mL))

This self-validating system ensures that the measured concentration represents the true saturation point under the specified conditions.

Section 2: Chemical Stability and Degradation Pathways

The stability of this compound is a critical parameter that influences its shelf-life, reactivity, and the purity of reaction products. Several factors, including temperature, moisture, air, light, and pH, can impact its integrity.

Recommended Storage and Handling

Vendor safety data sheets (SDS) provide authoritative guidance on storage. For long-term stability, this compound should be stored under the following conditions[7]:

  • Temperature: Refrigerated at 2-8 °C. Lower temperatures slow the rate of potential degradation reactions[8].

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to prevent oxidative degradation.

  • Moisture: Kept in a tightly sealed container in a dry place. The compound is moisture-sensitive.

Proper handling is essential to maintain purity and ensure user safety. Always handle the solid in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid inhalation and contact with skin or eyes[9].

Key Degradation Pathways

Several chemical processes can lead to the degradation of this compound. Understanding these pathways is key to mitigating them.

A unique feature of 2-formylphenylboronic acids is their tendency to exist in a tautomeric equilibrium with their cyclic form, a 3-hydroxybenzoxaborole[10]. This intramolecular cyclization is a reversible process that can impact the compound's reactivity and spectroscopic characterization. The position of the equilibrium is influenced by the solvent and the electronic nature of other substituents on the phenyl ring.

Caption: Tautomeric equilibrium of 2-formylphenylboronic acids.

Like many organoboranes, the carbon-boron bond in this compound is susceptible to oxidative cleavage. This process, often referred to as deborylation, can be initiated by atmospheric oxygen or other oxidizing agents, leading to the formation of the corresponding phenol (5-methoxy-2-formylphenol). This is a major reason why storage under an inert atmosphere is critical. Studies on other boronic acids have shown that this degradation can be accelerated by factors like light and the presence of certain metals[11].

Degradation Start This compound Product 5-Methoxy-2-formylphenol (Degradation Product) Start->Product Oxidant [O] (e.g., Air, Peroxides) Oxidant->Start Boron_species Boric Acid / Borates Product->Boron_species C-B Bond Cleavage

Caption: Oxidative cleavage of the carbon-boron bond.

Under dehydrating conditions, such as heating or exposure to a desiccating environment, boronic acids can undergo intermolecular condensation to form cyclic trimers known as boroxines (triarylanydroboronic acids). This process is also reversible upon the addition of water. The formation of boroxine can reduce the effective concentration of the active monomeric boronic acid in a reaction, potentially leading to lower yields or inconsistent results.

Section 3: Analytical Methods for Purity and Stability Assessment

Routine analysis is a cornerstone of ensuring the quality and integrity of any chemical reagent. For this compound, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly used techniques.

HPLC Method for Purity and Stability Monitoring

A well-developed HPLC method can separate the parent compound from its potential impurities and degradation products, allowing for accurate quantification.

Experimental Protocol: Reverse-Phase HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size)[12].

  • Mobile Phase: A gradient elution is typically most effective.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample (~1 mg) in 10 mL of a 1:1 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.

  • Analysis: Inject 5 µL of the sample solution. Purity is determined by the area percentage of the main peak relative to the total peak area.

Workflow for a Formal Stability Study

To rigorously assess the stability of this compound under specific stress conditions (e.g., for formulation development), a structured workflow is essential.

// Nodes A [label="1. Reference Sample (T=0)\nPrepare stock solution\nAnalyze by HPLC/NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Sample Preparation\nAliquot solid into vials for each\nstress condition", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Stress Conditions Incubation\n- 40°C / 75% RH\n- 25°C / 60% RH\n- 5°C (Control)\n- Photostability Chamber", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Time Point Sampling\nPull samples at T=1, 2, 4 weeks", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Analysis\nDissolve sample and analyze\nby validated HPLC method", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Data Evaluation\n- Compare purity (% area) to T=0\n- Identify and quantify degradation products", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Experimental workflow for a chemical stability study.

NMR Spectroscopy Insights

NMR spectroscopy provides invaluable structural information.

  • ¹H NMR: Can be used to confirm the identity of the compound and detect impurities. Characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, and methoxy protons (~3.9 ppm) would be expected[13].

  • ¹¹B NMR: This technique is particularly useful for studying boronic acids. It can help elucidate the equilibrium between the trigonal planar boronic acid and the tetrahedral boronate species that forms in the presence of bases or diols, which is a key aspect of its reactivity[14].

  • Quantitative NMR (qNMR): Can be employed as a primary method for determining the absolute purity (assay) of a reference standard without the need for a compound-specific standard, offering an excellent alternative to chromatographic methods[15].

Conclusion

This compound is a powerful synthetic intermediate whose effective application hinges on a solid understanding of its solubility and stability. It exhibits good solubility in common polar organic solvents like THF, DMF, and acetone, but is poorly soluble in nonpolar hydrocarbons. Its stability is best maintained by storage at refrigerated temperatures (2-8 °C) under a dry, inert atmosphere to mitigate oxidative deborylation and dehydrative trimerization. Researchers must also be aware of the inherent tautomeric equilibrium between the open-chain and cyclic benzoxaborole forms. By employing rigorous handling procedures and robust analytical methods like HPLC and NMR, scientists can ensure the quality of this reagent, leading to more reliable, reproducible, and successful outcomes in their synthetic endeavors.

References

NMR and mass spectrometry data for 5-Methoxy-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-formylphenylboronic acid

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. As a building block, its utility stems from the presence of three distinct functional groups: a boronic acid, a methoxy group, and an aldehyde. The boronic acid moiety is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds. The aldehyde and methoxy groups provide additional handles for synthetic modification, making this molecule a versatile precursor for complex molecular architectures.

Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides a detailed analysis of this compound using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the interpretation of its ¹H and ¹³C NMR spectra, predict its mass spectral fragmentation patterns, and provide standardized protocols for data acquisition, adhering to the principles of scientific integrity and experimental reproducibility.

Molecular Structure and Physicochemical Properties

Before analyzing its spectral data, it is essential to understand the molecule's fundamental properties.

  • Chemical Name: this compound[1][2]

  • CAS Number: 40138-18-9[3]

  • Molecular Formula: C₈H₉BO₄[4]

  • Molecular Weight: 179.97 g/mol

The structure consists of a benzene ring substituted with a formyl (-CHO) group at position 2, a methoxy (-OCH₃) group at position 5, and a boronic acid [-B(OH)₂] group at position 1.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.[5][6]

¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Causality Behind Expected Chemical Shifts:

  • Aldehyde Proton (-CHO): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group (C=O) and will appear significantly downfield.[7]

  • Aromatic Protons (Ar-H): The chemical shifts of the three aromatic protons are influenced by the electronic effects of the substituents. The formyl and boronic acid groups are electron-withdrawing (deshielding), while the methoxy group is electron-donating (shielding).[8] This results in distinct signals for each aromatic proton.

  • Methoxy Protons (-OCH₃): These protons are attached to a carbon bonded to an oxygen atom, causing a moderate downfield shift.

  • Boronic Acid Protons (-B(OH)₂): These protons are acidic and their signal is often broad. It can exchange with residual water in the solvent, sometimes leading to its disappearance or a shift in its position.

Experimental Data Summary (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet (s)1HAldehyde (-CHO)Highly deshielded by the carbonyl group.
~8.5 (broad)Singlet (s)2HBoronic Acid (-OH)Acidic protons, often broad and exchangeable.
~7.6Doublet (d)1HAr-H (H-6)Ortho to the electron-withdrawing formyl group.
~7.3Doublet of doublets (dd)1HAr-H (H-4)Ortho to the methoxy group and meta to the formyl group.
~7.2Singlet-like (d)1HAr-H (H-3)Ortho to the formyl group and influenced by the adjacent boronic acid.
~3.8Singlet (s)3HMethoxy (-OCH₃)Protons on a carbon adjacent to an oxygen atom.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Causality Behind Expected Chemical Shifts:

  • Carbonyl Carbon (-CHO): The carbon of the aldehyde group is extremely deshielded and appears far downfield, typically in the 190-200 ppm range.

  • Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the boronic acid (C-B) may show a broad signal or be difficult to observe due to the quadrupolar nature of the boron nucleus.[9] The carbons attached to the methoxy (C-O) and formyl (C-CHO) groups will be significantly affected by these substituents.

  • Methoxy Carbon (-OCH₃): This carbon appears in the typical range for an ether, around 55-60 ppm.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ, ppm)AssignmentRationale
~192Carbonyl (-CHO)Highly deshielded due to the double bond to oxygen.
~162C-5 (C-OCH₃)Aromatic carbon attached to the electron-donating methoxy group.
~140C-2 (C-CHO)Aromatic carbon attached to the electron-withdrawing formyl group.
~135C-6Aromatic CH carbon.
~125C-1 (C-B)Carbon attached to boron; signal may be broad or unobserved.
~120C-4Aromatic CH carbon.
~115C-3Aromatic CH carbon.
~56Methoxy (-OCH₃)Aliphatic carbon attached to oxygen.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.[10]

Ionization and Fragmentation

In a typical Electron Ionization (EI) mass spectrometer, a high-energy electron beam bombards the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•).[11] This molecular ion is often energetically unstable and fragments into smaller, more stable ions and neutral radicals. Only the charged fragments are detected. The fragmentation pattern is a unique characteristic of the molecule's structure.[11][12]

Predicted Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several key pathways:

  • Loss of a Hydrogen Radical (M-1): Cleavage of the C-H bond in the aldehyde group is a common fragmentation pathway for aldehydes.[12]

  • Loss of the Formyl Radical (M-29): The entire -CHO group can be lost.

  • Loss of a Methoxy Radical (M-31): Cleavage of the O-CH₃ bond can occur.

  • Loss of Water (M-18): Boronic acids can readily lose water, especially under thermal conditions in the mass spectrometer.

G M Molecular Ion (M⁺•) m/z = 180 M_minus_H [M-H]⁺ m/z = 179 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z = 151 M->M_minus_CHO - •CHO M_minus_OCH3 [M-OCH₃]⁺ m/z = 149 M->M_minus_OCH3 - •OCH₃ M_minus_H2O [M-H₂O]⁺• m/z = 162 M->M_minus_H2O - H₂O

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Mass Spectrum Data Summary

The mass spectrum will show a peak for the molecular ion and various fragment ions.

Expected Key m/z Peaks:

m/z ValueIon IdentityRationale
180[C₈H₉BO₄]⁺• (Molecular Ion)The intact molecule with one electron removed.
179[M - H]⁺Loss of the aldehydic hydrogen radical.
162[M - H₂O]⁺•Loss of a water molecule from the boronic acid group.
151[M - CHO]⁺Loss of the formyl radical.
149[M - OCH₃]⁺Loss of the methoxy radical.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental procedures are crucial.

General Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Interpretation prep_nmr Dissolve ~5-10 mg in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) acq_nmr Acquire ¹H and ¹³C spectra on a 400 MHz+ spectrometer prep_nmr->acq_nmr prep_ms Dissolve small amount in volatile solvent (e.g., Methanol) acq_ms Infuse sample into MS instrument (EI or ESI) prep_ms->acq_ms proc_nmr Fourier Transform, Phase Correction, Baseline Correction acq_nmr->proc_nmr proc_ms Identify Molecular Ion Peak and Fragmentation Pattern acq_ms->proc_ms interp Assign signals to molecular structure and confirm identity proc_nmr->interp proc_ms->interp

Caption: General experimental workflow for NMR and MS analysis.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Apply phase and baseline corrections to the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent compatible with the ionization method, such as methanol or acetonitrile.[13]

  • Ionization Method Selection: Choose an appropriate ionization method. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique suitable for less volatile compounds and often shows a prominent molecular ion peak with less fragmentation.[13][14]

  • Instrument Setup: Calibrate the mass analyzer using a known standard. Set the parameters for the ion source, such as temperature and voltage.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to ensure detection of the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the lower mass peaks to identify fragment ions and elucidate the fragmentation pattern, comparing it to the predicted pathways.

Conclusion

The spectroscopic analysis of this compound by NMR and MS provides a comprehensive and definitive confirmation of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, with chemical shifts and coupling patterns that align perfectly with the assigned structure. Mass spectrometry corroborates the molecular weight and offers valuable structural insights through predictable fragmentation pathways. The combination of these powerful analytical techniques, guided by robust experimental protocols, ensures the identity and purity of this versatile chemical building block, enabling its confident application in drug discovery and synthetic chemistry.

References

An In-Depth Technical Guide on the Safety and Handling of 5-Methoxy-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-2-formylphenylboronic acid is a versatile organic compound that serves as a crucial building block in various fields, including organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a boronic acid, a formyl group, and a methoxy substituent on a phenyl ring, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the safety and handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Identification

Understanding the fundamental properties of a chemical is the first step toward safe handling.

PropertyValueSource
CAS Number 127972-02-5--INVALID-LINK--[1]
Molecular Formula C8H9BO4--INVALID-LINK--[1]
Molecular Weight 179.97 g/mol --INVALID-LINK--[1]
Appearance Orange to yellow to green powder--INVALID-LINK--[1]
Melting Point 160 °C (lit.)--INVALID-LINK--[1]
Purity Typically 97-105% (by titration)--INVALID-LINK--[1]
Synonyms 5-Formyl-2-methoxybenzeneboronic acid--INVALID-LINK--[1]

Hazard Identification and Risk Assessment

While some suppliers may not classify this compound as a hazardous substance, it is crucial to handle it with care, as with all laboratory chemicals. Some safety data sheets (SDS) indicate potential hazards.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2]

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[3]

Signal Word: Danger or Warning[2][5]

Pictograms:

  • GHS05 (Corrosion)[2]

  • GHS07 (Exclamation Mark)

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]

  • P310: Immediately call a POISON CENTER or doctor/physician.[2]

Causality of Hazards

The reactivity of the boronic acid and aldehyde functional groups is the primary source of potential hazards. Boronic acids can interact with biological molecules, and aldehydes can be irritants. The powdered nature of the compound also poses an inhalation risk.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure laboratory safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4] For operations that may generate dust, a chemical fume hood is essential to minimize inhalation exposure.[6][7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of personal safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[3][7] Standard eyeglasses do not offer adequate protection.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[7][8] Inspect gloves for any signs of damage before use and wash hands thoroughly after handling.[6]

  • Body Protection: A lab coat should be worn to protect street clothing and skin from contamination.[7] Ensure it is properly fastened.

  • Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.[7]

Storage

Proper storage is crucial for maintaining the integrity of the compound and preventing accidents.

  • Temperature: Store in a cool, dry place, typically between 2-8°C.[1][5] Some sources may indicate room temperature storage under an inert atmosphere.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]

  • Incompatibilities: Keep away from strong acids and strong bases.[4]

Experimental Protocols and Workflows

The following are generalized protocols for common laboratory procedures involving this compound. Always refer to a specific, validated experimental procedure for your application.

Weighing and Transferring

Caption: Workflow for weighing and transferring the solid compound.

In-Situ Reaction Quenching and Work-up

This diagram illustrates a general decision-making process for quenching a reaction containing an arylboronic acid.

Quenching_Workflow Start Reaction Complete Cool Cool Reaction to Room Temperature Start->Cool Quench_Choice Select Quenching Agent Cool->Quench_Choice Aqueous_Workup Perform Aqueous Workup Quench_Choice->Aqueous_Workup e.g., Water, sat. NH4Cl Extract Extract with Organic Solvent Aqueous_Workup->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (e.g., Chromatography) Concentrate->Purify End Isolated Product Purify->End

Caption: Decision workflow for reaction quenching and product isolation.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][4] If skin irritation occurs, get medical advice/attention.[4]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[4] Seek immediate medical attention.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[3] Use personal protective equipment as required.[4] Avoid dust formation.[3]

  • Environmental Precautions: Do not let the product enter drains.[3]

  • Containment and Cleaning: Sweep up and shovel into suitable containers for disposal.[4] Avoid creating dust.[3]

Disposal Considerations

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

  • Waste Classification: Chemical waste generators must determine whether a chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[4]

  • Disposal Method: Dispose of contents/container to an approved waste disposal plant.[4][9]

  • Small Quantities: For very small amounts, some local regulations may permit disposal down the drain with a large excess of water, but this should be confirmed with your institution's Environmental Health & Safety (EHS) department.[8][10] Neutralization with a mild base like sodium bicarbonate may be an option for small-scale disposal, but always follow local guidelines.[8]

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in several areas of chemical research:

  • Organic Synthesis: It serves as a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions, to create complex organic molecules.[1]

  • Drug Development: The boronic acid moiety allows for the formation of stable complexes with biomolecules, making it useful in the design of targeted therapies and drug delivery systems.[1][11][12]

  • Bioconjugation and Sensors: This compound can be used in bioconjugation techniques and in the development of chemical sensors.[1]

Conclusion

This compound is a chemical with significant utility in scientific research and development. A thorough understanding of its properties and potential hazards, coupled with strict adherence to safety protocols, is essential for its safe handling. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can minimize risks and create a safe laboratory environment.

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 5-Methoxy-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Synthesis

5-Methoxy-2-formylphenylboronic acid (CAS No: 127972-02-5) has emerged as a highly valuable and versatile reagent in contemporary organic synthesis.[1] Its structure is distinguished by the strategic placement of three key functional groups on a phenyl ring: a boronic acid, a formyl (aldehyde) group, and a methoxy group. This unique arrangement makes it an exceptional building block for constructing complex molecular architectures, particularly those relevant to the pharmaceutical, agrochemical, and materials science sectors.[1]

The boronic acid moiety is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The ortho-formyl group serves as a versatile handle for a myriad of transformations, including condensations, reductive aminations, and as a directing group. The electron-donating methoxy group can influence the electronic properties of the aromatic ring, impacting reaction kinetics and regioselectivity. This guide provides an in-depth exploration of the key applications of this reagent, complete with detailed mechanistic insights and field-proven laboratory protocols designed for researchers and drug development professionals.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is paramount for its successful application and safe handling.

PropertyValueReference
CAS Number 127972-02-5[1]
Molecular Formula C₈H₉BO₄[1][2]
Molecular Weight 179.97 g/mol [1]
Appearance Orange to yellow to green powder[1]
Melting Point 160 °C (lit.)[1]
Storage Conditions Store at 2 - 8 °C under an inert atmosphere.[1][3]

Handling Insight: Phenylboronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions or prolonged heating in the presence of water.[4] It is crucial to use anhydrous solvents where specified and to conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of both the reagent and the catalyst.

Core Application I: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds, particularly for synthesizing biaryl compounds.[5][6] this compound serves as an excellent coupling partner, enabling the introduction of a methoxy- and formyl-substituted phenyl ring into a target molecule.

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-B(OH)₂ (Base) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Aldehyde

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃) or DtBuPF) (0.04-0.06 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent system (e.g., 1,4-Dioxane/Water, Toluene, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[4]

  • Solvent Addition: Add the anhydrous solvent (e.g., THF) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[4]

  • Degassing: Stir the suspension and degas the mixture by bubbling argon through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: In a separate vial, quickly weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the ligand (e.g., DtBuPF, 0.06 equiv) and add them to the reaction flask under a positive flow of argon.[4]

  • Reaction Execution: Seal the flask and heat the mixture to the target temperature (typically 70-100 °C) with vigorous stirring.[4][5]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).[4]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with 1N HCl to remove the base and excess boronic acid, followed by a brine wash.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][5]

Core Application II: The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a powerful multicomponent reaction that couples an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to form substituted amines, including valuable α-amino acids.[8][9][10] this compound can act as the boronic acid component, providing the aryl group that serves as the nucleophile.[8]

Mechanistic Rationale

This reaction is prized for its operational simplicity and tolerance of a wide range of functional groups.[8][10] The process involves a series of equilibria:

  • Condensation of the amine and carbonyl to form an iminium ion.

  • Reaction between the boronic acid and an α-hydroxy carbonyl (if used) or formation of a boronate complex.

  • Irreversible, intramolecular transfer of the aryl group from the boron atom to the electrophilic iminium carbon, which drives the reaction to completion.[9]

The irreversibility of the final C-C bond-forming step gives the Petasis reaction a significant advantage over the classic Mannich reaction, often leading to higher yields and a broader substrate scope.[9]

Petasis_Workflow Amine Amine (R¹R²NH) Iminium Iminium Ion [R³CH=NR¹R²]⁺ Amine->Iminium Carbonyl Carbonyl (R³CHO) Carbonyl->Iminium BoronicAcid 5-Methoxy-2-formyl- phenylboronic Acid Boronate Ate Complex Formation BoronicAcid->Boronate Iminium->Boronate Nucleophilic Transfer Product Substituted Amine Boronate->Product

Caption: General workflow of the three-component Petasis reaction.

Detailed Protocol: Synthesis of an α-Aryl Glycine Derivative

This protocol outlines the synthesis of an unnatural α-amino acid using glyoxylic acid as the carbonyl component.

Materials:

  • A secondary amine (e.g., morpholine) (1.0 equiv)

  • Glyoxylic acid monohydrate (1.0 equiv)

  • This compound (1.1 equiv)

  • Solvent (e.g., Dichloromethane (DCM) or Ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equiv) and glyoxylic acid (1.0 equiv) in the chosen solvent (e.g., DCM) at room temperature.[9]

  • Boronic Acid Addition: Add this compound (1.1 equiv) to the stirred solution.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is often complete within 12-24 hours. Elevated temperatures (40-60 °C) can be used to accelerate the conversion of less reactive substrates.

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can often be purified directly without an aqueous workup.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to yield the desired α-amino acid derivative.

Core Application III: Synthesis of Heterocyclic Scaffolds

The ortho-formyl and boronic acid groups of this compound make it an ideal precursor for constructing fused heterocyclic systems. One notable feature of 2-formylphenylboronic acids is their equilibrium with a cyclic benzoxaborole isomer.[11] This inherent reactivity can be harnessed for further synthetic transformations.

Strategy: Condensation and Cyclization Cascades

The aldehyde can undergo condensation with various nucleophiles (e.g., amines, hydrazines, active methylene compounds), bringing a reactive moiety into proximity with the boronic acid group, facilitating a subsequent intramolecular cyclization or cross-coupling event. This strategy allows for the rapid assembly of complex polycyclic structures.

Heterocycle_Synthesis Start 5-Methoxy-2-formyl- phenylboronic Acid Condensation Condensation (Imine/Enamine formation) Start->Condensation Nucleophile Bifunctional Nucleophile (e.g., H₂N-X-YH) Nucleophile->Condensation Cyclization Intramolecular Cyclization / Coupling Condensation->Cyclization Product Fused Heterocycle Cyclization->Product

Caption: A general strategy for heterocycle synthesis.

Applications in Drug Discovery

Boronic acids are increasingly recognized as privileged structures in medicinal chemistry.[12] this compound, and the scaffolds derived from it, are of significant interest in drug development.

  • Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, making it a powerful pharmacophore for designing potent inhibitors.[1]

  • Antibacterial Agents: 2-Formylphenylboronic acid derivatives have shown potential as antibacterial agents, possibly by inhibiting essential bacterial enzymes like leucyl-tRNA synthetase (LeuRS).[11]

  • Complex Molecule Synthesis: It serves as a key building block for synthesizing complex organic molecules that are evaluated as therapeutic agents.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion (Suzuki) 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor quality base.1. Use fresh Pd catalyst and ligand. 2. Ensure solvents are anhydrous; flame-dry glassware. 3. Use freshly opened or properly stored base.[4]
Protodeboronation 1. Presence of water or protic impurities. 2. Prolonged reaction times at high temperatures.1. Use anhydrous solvents and reagents. 2. Monitor the reaction closely and stop it upon completion.[4]
Low Yield (Petasis) 1. Sterically hindered amine or boronic acid. 2. Unstable iminium ion intermediate.1. Increase reaction temperature or time. 2. Use a less coordinating solvent to favor iminium ion formation.
Formation of Side Products 1. Homocoupling of the boronic acid (Suzuki). 2. Competing side reactions of the aldehyde.1. Ensure the reaction is strictly anaerobic. 2. Consider protecting the aldehyde group if it interferes with the primary reaction.

References

reaction conditions for cross-coupling with 5-Methoxy-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Methoxy-2-formylphenylboronic Acid

Introduction: The Strategic Value of a Multifunctional Building Block

In the fields of medicinal chemistry and materials science, the construction of biaryl and substituted aromatic structures is a foundational synthetic operation.[1][2][3] These motifs are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and organic electronics. This compound has emerged as a particularly valuable building block due to its unique combination of functional groups. The presence of a boronic acid enables its participation in robust carbon-carbon bond-forming reactions, primarily the Suzuki-Miyaura coupling.[4] Concurrently, the ortho-formyl (aldehyde) and meta-methoxy substituents provide critical handles for subsequent synthetic transformations and modulate the electronic properties of the molecule, influencing both reactivity and the physiological activity of its derivatives.

This guide, designed for researchers and drug development professionals, provides a detailed exploration of the reaction conditions for palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic rationale behind protocol design, offer optimized step-by-step procedures, and present a troubleshooting framework to address common experimental challenges, with a primary focus on the highly versatile Suzuki-Miyaura reaction.

Reactivity and Mechanistic Considerations

The successful application of this compound in cross-coupling reactions requires an understanding of how its substituents influence its behavior.

  • Electronic Effects : The methoxy (-OCH₃) group at the 5-position is a strong electron-donating group, which increases the electron density of the aromatic ring. This enhanced nucleophilicity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, a key step where the aryl group is transferred from boron to the palladium center.[5] Conversely, the formyl (-CHO) group at the 2-position is electron-withdrawing, which can impact the oxidative addition step if the boronic acid were part of the halide-bearing partner. In its role as the organoboron partner, its primary influence is steric and potentially coordinative.

  • Steric and Coordinative Effects : The ortho-formyl group presents a significant steric challenge. This hindrance can slow down the transmetalation step, often necessitating the use of specialized ligands to promote the reaction.[6] Bulky, electron-rich phosphine ligands are frequently employed to accelerate both the oxidative addition and reductive elimination steps, which can become rate-limiting for sterically demanding substrates.[7]

  • Potential Side Reactions :

    • Protodeboronation : This is a common side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. This process is often promoted by aqueous basic conditions and elevated temperatures.[6] For sensitive substrates like this compound, careful selection of a milder base or the use of aprotic conditions can be crucial to minimize this undesired pathway.[6][8]

    • Homocoupling : The formation of a symmetrical biaryl (dimer) from the boronic acid can occur, particularly in the presence of oxygen. Thoroughly degassing the reaction mixture is essential to prevent this side reaction.[9][10]

The Suzuki-Miyaura Coupling: A Detailed Overview

The Suzuki-Miyaura reaction is the premier method for utilizing this compound to form biaryl structures. The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple the boronic acid with an aryl or vinyl halide (or triflate).[11]

The Catalytic Cycle

The generally accepted mechanism proceeds through three key steps:[11][12]

  • Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step.[11]

  • Transmetalation : The base activates the organoboron compound (R²-B(OH)₂), forming a borate species. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination : The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.

Suzuki_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans pd2_trans->pd0 product R¹-R² pd2_trans->product Reductive Elimination boronic_acid R²-B(OH)₂ borate [R²-B(OH)₃]⁻ boronic_acid->borate + OH⁻ base Base (e.g., K₂CO₃) borate->pd2_trans substrate R¹-X substrate->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for a successful reaction, especially with a sterically hindered and functionally diverse substrate.

ComponentExamplesRole & Considerations
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Source of the active Pd(0) catalyst. Pd(PPh₃)₄ can often be used directly. Others may require an external ligand.[11][13]
Ligand PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos)Stabilizes the Pd catalyst. Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which is crucial for coupling with aryl chlorides or hindered substrates.[6][9][14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, CsF, Ba(OH)₂Activates the boronic acid for transmetalation. The choice of base can influence reaction rate and minimize side reactions like protodeboronation. Inorganic bases are generally preferred.[6][15][16]
Solvent System Toluene/H₂O, Dioxane/H₂O, DMF, AcetonitrileA biphasic system with an organic solvent and water is common, as the base is often water-soluble. Anhydrous conditions may be required to prevent protodeboronation in sensitive cases.[8][13]

Experimental Protocols & Workflows

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific coupling partner.

Workflow start 1. Assemble Reagents reagents To a flame-dried flask, add: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Pd Catalyst/Ligand start->reagents degas 2. Degas System Evacuate and backfill with Inert Gas (Ar or N₂) 3x reagents->degas solvent 3. Add Solvents Add degassed organic solvent and aqueous base solution via syringe degas->solvent react 4. Heat and Stir Heat to desired temperature (e.g., 80-100 °C) with vigorous stirring solvent->react monitor 5. Monitor Progress Check reaction completion using TLC or GC-MS react->monitor workup 6. Reaction Workup Cool, dilute with organic solvent, wash with water and brine monitor->workup purify 7. Purify Product Dry organic layer, concentrate, and purify by column chromatography workup->purify end Characterize Final Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: General Coupling with an Aryl Bromide

This protocol is suitable for coupling with various electron-rich and electron-poor aryl bromides.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Using syringes, add degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL).

  • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[5][17]

Protocol 2: Coupling with an Aryl Chloride (Challenging Substrate)

Aryl chlorides are less reactive than bromides and require a more active catalyst system.[18]

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 8 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv.)

  • Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.08 mmol), and K₃PO₄ (3.0 mmol) to a Schlenk tube.

  • Seal the tube, remove it from the glovebox, and add degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction over 12-24 hours.

  • Follow the workup and purification steps outlined in Protocol 1.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Inappropriate base or solvent.Use a fresh batch of palladium catalyst. Ensure the system is rigorously purged of oxygen. Screen different bases (e.g., Cs₂CO₃ for higher reactivity) and solvent systems.[8]
Protodeboronation Conditions are too harsh (high temperature, strong aqueous base).Use a milder base (e.g., K₂CO₃ or CsF).[6] Lower the reaction temperature and extend the reaction time. Consider using the corresponding boronic ester (e.g., pinacol ester) under anhydrous conditions.
Significant Homocoupling Presence of oxygen in the reaction mixture.Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent). Ensure a positive pressure of inert gas throughout the reaction.
Low Yield with Hindered Substrates Steric hindrance is slowing a key step (oxidative addition or reductive elimination).Switch to a bulkier, more electron-rich ligand such as an N-heterocyclic carbene (NHC) or a Buchwald-type phosphine ligand.[6][7] Increase the reaction temperature.

Conclusion

This compound is a versatile and powerful reagent for the synthesis of complex aromatic compounds. Success in its application hinges on a rational approach to reaction design, accounting for the electronic and steric nature of the substrate. The Suzuki-Miyaura coupling provides a reliable and high-yielding pathway for its use. By carefully selecting the catalyst, ligand, base, and solvent, and by employing rigorous anaerobic techniques, researchers can effectively mitigate common side reactions like protodeboronation and homocoupling. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of novel molecules in the pursuit of new medicines and materials.

References

use of 5-Methoxy-2-formylphenylboronic acid in Petasis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Use of 5-Methoxy-2-formylphenylboronic Acid in Intramolecular Petasis Reactions for Heterocycle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Bifunctional Reagents in Multicomponent Reactions

The Petasis Borono-Mannich (PBM) reaction is a cornerstone of modern synthetic chemistry, enabling the one-pot synthesis of highly substituted amines from an amine, a carbonyl compound, and an organoboronic acid.[1][2] This multicomponent reaction (MCR) is celebrated for its operational simplicity, broad substrate scope, and tolerance of diverse functional groups, making it an invaluable tool in drug discovery and medicinal chemistry.[3][4][5]

This application note moves beyond the classic intermolecular Petasis reaction to explore the unique potential of a bifunctional reagent: This compound . This molecule contains both the carbonyl (aldehyde) and the boronic acid functionalities within the same structure, ortho-disposed on an electron-rich aromatic ring. This specific arrangement unlocks a powerful intramolecular pathway, allowing for the rapid and efficient synthesis of complex heterocyclic scaffolds, particularly substituted isoindolinones, which are prevalent in biologically active compounds.[6]

Here, we provide a detailed examination of the underlying mechanism, a robust experimental protocol for its application, and an analysis of the reaction's scope, offering researchers a comprehensive guide to leveraging this unique reagent for scaffold-diverse synthesis.

Mechanistic Rationale: An Intramolecular Cascade

The unique architecture of this compound allows it to function as two of the three required components in a Petasis reaction, leading to a tandem condensation/cyclization cascade upon the addition of an amine. The electron-donating methoxy group serves to activate the arylboronic acid, enhancing its nucleophilicity and facilitating the key C-C bond-forming step.

The proposed mechanism proceeds as follows:

  • Iminium Ion Formation: The reaction initiates with the condensation of the primary or secondary amine with the pendant formyl group of the boronic acid to form a reactive iminium ion intermediate.

  • Ate Complex Formation & Intramolecular Transfer: The boronic acid moiety is activated through the formation of a tetracoordinate "ate complex".[7][8] This complex facilitates the intramolecular migration of the aryl group from the boron atom to the electrophilic carbon of the iminium ion.[5] This irreversible C-C bond formation is the key cyclization step.

  • Product Formation: Subsequent hydrolysis of the resulting intermediate yields the final 3-substituted-3-hydroxyisoindolinone product (a hydroxylactam).

This streamlined, intramolecular approach avoids the need for separate aldehyde and boronic acid components, simplifying the reaction setup and purification process.

Petasis_Mechanism cluster_start Step 1: Iminium Formation cluster_cyclize Step 2: Intramolecular Cyclization cluster_end Step 3: Product Release Reagents This compound + Amine (R-NH2) Iminium Iminium Ion Intermediate Reagents->Iminium - H2O AteComplex Tetracoordinate Boronate 'Ate Complex' Iminium->AteComplex Activation Cyclized Cyclized Intermediate AteComplex->Cyclized Irreversible Aryl Migration (C-C Bond Formation) Product 3-Hydroxyisoindolinone Product Cyclized->Product Hydrolysis

Caption: Proposed mechanism for the intramolecular Petasis reaction.

Application Protocol: Synthesis of 2-Benzyl-3-hydroxy-6-methoxyisoindolin-1-one

This protocol details a representative procedure for the synthesis of a substituted hydroxylactam using benzylamine as the amine component.

Materials and Equipment
  • Reagents:

    • This compound (FW: 179.97 g/mol )[9]

    • Benzylamine (FW: 107.15 g/mol )

    • Hexafluoroisopropanol (HFIP), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Magnetic stir plate

    • Standard glassware for extraction and purification

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (180 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous hexafluoroisopropanol (HFIP) (5 mL). Stir the mixture at room temperature until the solid is fully dissolved. HFIP is chosen for its ability to promote the formation of the iminium species and stabilize ionic intermediates, often accelerating the reaction.[10]

  • Amine Addition: Add benzylamine (129 mg, 1.2 mmol, 1.2 equiv.) to the solution dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent) or LC-MS until the starting boronic acid is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, remove the HFIP solvent using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (20 mL).

    • Transfer the organic solution to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-benzyl-3-hydroxy-6-methoxyisoindolin-1-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Substrate Scope and Data

The intramolecular Petasis reaction using this compound is tolerant of a wide range of primary and secondary amines. The following table summarizes the expected outcomes with various amine substrates based on established Petasis reaction principles. Electron-rich amines generally provide higher yields, while electron-poor or sterically hindered amines may require elevated temperatures or longer reaction times.[11][12]

EntryAmine ComponentExpected Product StructureExpected YieldNotes
1Benzylamine2-benzyl-3-hydroxy-6-methoxyisoindolin-1-oneGood to ExcellentElectron-neutral, works well at room temperature.
2Aniline3-hydroxy-6-methoxy-2-phenylisoindolin-1-oneModerateElectron-poor aromatic amines may require heating (e.g., 60 °C).[11]
34-Methoxyaniline3-hydroxy-6-methoxy-2-(4-methoxyphenyl)isoindolin-1-oneGoodElectron-donating group on the amine facilitates the reaction.
4Cyclohexylamine2-cyclohexyl-3-hydroxy-6-methoxyisoindolin-1-oneExcellentAliphatic amines are generally very reactive.
5Morpholine3-hydroxy-6-methoxy-2-morpholinoisoindolin-1-oneGoodSecondary cyclic amines are suitable substrates.
64-Nitroaniline3-hydroxy-6-methoxy-2-(4-nitrophenyl)isoindolin-1-onePoor to No ReactionStrongly electron-withdrawing groups on the amine often inhibit the reaction.[12]

Conclusion and Future Directions

This compound is a highly effective bifunctional reagent for the rapid construction of the 3-hydroxyisoindolinone scaffold via an intramolecular Petasis reaction. This one-pot, multicomponent strategy offers significant advantages in terms of step economy and operational simplicity. The resulting hydroxylactam products are versatile intermediates, poised for further functionalization, making this methodology a valuable addition to the toolkit of medicinal and synthetic chemists for building libraries of complex, drug-like molecules.

References

experimental procedures for reactions involving 5-Methoxy-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Experimental Procedures for Reactions Involving 5-Methoxy-2-formylphenylboronic Acid

Authored by a Senior Application Scientist

Introduction: The Versatility of a Bifunctional Building Block

This compound is a powerful and versatile bifunctional reagent in modern organic synthesis.[1] Its structure, incorporating both a nucleophilic boronic acid and an electrophilic aldehyde on the same aromatic scaffold, allows for programmed, sequential, or even tandem reactions to construct complex molecular architectures. This unique combination makes it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of the electron-donating methoxy group and the electron-withdrawing formyl group also modulates the reactivity of the boronic acid moiety, a key consideration in reaction design.

This guide provides detailed experimental protocols and the underlying scientific rationale for the two primary transformations involving this reagent: the Suzuki-Miyaura cross-coupling at the boronic acid site and reductive amination at the formyl group.

PropertyValueSource
CAS Number 127972-02-5[1]
Molecular Formula C8H9BO4[1][2][3]
Molecular Weight 179.97 g/mol [1]
Appearance Orange to yellow to green powder[1]
Purity Typically ≥97%[1][3]
Storage Conditions 2-8°C, under inert atmosphere, moisture sensitive[2][3]

Part 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most robust methods for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4][5] The boronic acid functionality of this compound serves as the nucleophilic partner in this transformation.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is crucial for rationally selecting catalysts, bases, and solvents. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) intermediate.[4][5]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.[4][5] This is often the rate-determining step.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, regenerating the active Pd(0) catalyst and forming the final biaryl product.[4][5]

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 center Pd(II) Intermediate Pd0 Pd(0)L_n RE R-R' Pd0->RE Product Release OA_product R-Pd(II)-X Pd0->OA_product Oxidative Addition TM_product R-Pd(II)-R' OA_product->TM_product Transmetalation OA_reactant R-X OA_reactant->OA_product TM_product->Pd0 Reductive Elimination TM_reactant R'-B(OH)₂ TM_reactant->TM_product Base Base Base->TM_product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components: the catalyst, base, solvent, and temperature.

  • Palladium Catalyst: Palladium complexes are the most common catalysts.[4] While Pd(PPh₃)₄ can be used directly, it is often more convenient and air-stable to use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), which is reduced in situ to the active Pd(0) species.[5][6] The choice of ligand is critical; electron-donating and sterically bulky phosphine ligands (e.g., triphenylphosphine, XPhos) can stabilize the Pd(0) state and accelerate the oxidative addition step.[4]

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[4] The choice of base can dramatically affect yield and must be matched to the substrates. An inappropriate base can promote unwanted side reactions like protodeboronation, where the C-B bond is cleaved.[7]

BaseStrength & SolubilityTypical Solvent SystemRationale for Use
K₂CO₃ ModerateToluene/EtOH/H₂O, THF/H₂OA standard, widely used, and cost-effective base for many substrates.[7]
K₃PO₄ Strong1,4-Dioxane/H₂OOften effective for more challenging or electron-deficient substrates and can minimize protodeboronation.[7]
Cs₂CO₃ Strong, more soluble1,4-Dioxane/H₂O, DMFIts higher solubility and strength can increase reaction rates, particularly when weaker bases fail.[7]
KF MildAnhydrous THF or DioxaneA milder option useful for substrates with base-sensitive functional groups (e.g., esters).[7]
  • Solvent: The solvent must solubilize the reagents and facilitate the reaction. Mixtures of an organic solvent and water are common, as water helps dissolve the inorganic base.[7][8] Common choices include 1,4-dioxane/water, THF/water, and toluene/ethanol/water.[7][8] Crucially, all solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]

  • Temperature: Reactions are typically heated to between 60-110 °C to ensure a reasonable reaction rate.[5][7][8]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

Suzuki_Workflow A 1. Setup & Degassing - Flame-dry Schlenk flask - Add solids: Boronic Acid, Aryl Bromide, Base, Catalyst - Evacuate & backfill with Argon (3x) B 2. Solvent Addition - Add degassed solvent mixture  via syringe A->B C 3. Reaction - Heat to 80-100 °C with stirring - Monitor by TLC or GC-MS B->C D 4. Workup - Cool to RT - Dilute with EtOAc & Water - Separate layers C->D E 5. Extraction & Drying - Extract aqueous layer with EtOAc - Combine organics, wash with brine - Dry over Na₂SO₄ D->E F 6. Purification - Concentrate under reduced pressure - Purify by column chromatography E->F

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1-0.5 M)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.02-0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.[7][8]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure biaryl product.

Part 2: Reductive Amination Reactions

The aldehyde group on this compound is a prime site for forming C-N bonds via reductive amination. This two-step, one-pot process involves the formation of an iminium ion intermediate from the aldehyde and an amine, followed by its immediate reduction to the corresponding amine.[9][10]

Mechanism and Reagent Selection
  • Imine/Iminium Formation: The reaction between the aldehyde and a primary or secondary amine, often catalyzed by mild acid (like acetic acid), forms a hemiaminal which then dehydrates to an imine (from a primary amine) or an enamine. In the presence of acid, the imine is protonated to form a more reactive iminium ion.

  • Reduction: A mild and selective reducing agent is required to reduce the C=N double bond of the iminium ion without reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are less reactive towards carbonyls at neutral or mildly acidic pH but readily reduce the electrophilic iminium ion.[9]

Reductive_Amination_Workflow cluster_start Starting Materials Aldehyde 5-Methoxy-2-formyl- phenylboronic acid A 1. Mix & Imine Formation - Dissolve aldehyde and amine in solvent (e.g., THF, DCM) - Adjust pH to ~5 with Acetic Acid (optional) Aldehyde->A Amine Primary or Secondary Amine (R₂NH) Amine->A B 2. Reduction - Add reducing agent (e.g., NaBH₃CN) - Stir at RT for 2-12 h A->B C 3. Quench & Workup - Carefully quench excess hydride - Adjust pH and perform aqueous workup B->C D 4. Extraction & Purification - Extract with organic solvent - Dry, concentrate, and purify C->D Product Final Amine Product D->Product

Caption: General workflow for a one-pot reductive amination reaction.
Detailed Protocol: Reductive Amination

This protocol provides a general method for the reductive amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.0-1.2 equiv)

  • Reducing Agent (e.g., NaBH₃CN, 1.5 equiv)

  • Solvent (e.g., THF, DCM, or DMF)

  • Acetic Acid (to adjust pH)

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in the chosen solvent (e.g., THF).

  • Imine Formation: Stir the mixture at room temperature. For less reactive amines, it can be beneficial to pre-stir for 1-2 hours to allow for imine formation. Some protocols adjust the pH to ~5 with a few drops of glacial acetic acid to catalyze this step.[9]

  • Reduction: Add the reducing agent (e.g., NaBH₃CN) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Reaction: Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction by TLC, staining for both the aldehyde (e.g., with 2,4-DNP stain) and the amine.

  • Workup: Once the reaction is complete, cool the flask in an ice bath and carefully quench any excess reducing agent by the slow addition of water or dilute HCl. Adjust the pH to be basic (pH > 8) with aqueous NaOH or NaHCO₃ solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.

A Note on Deboronation: It has been observed that under certain reductive amination conditions, particularly with ortho-formylphenylboronic acids, deboronation (loss of the B(OH)₂ group) can occur as a significant side reaction.[10] Careful selection of mild conditions and thorough characterization of the final product are therefore essential.

Conclusion and Outlook

This compound stands out as a highly valuable bifunctional building block. The orthogonal reactivity of its boronic acid and aldehyde functionalities allows for a modular approach to the synthesis of complex molecules. By mastering the distinct experimental conditions required for Suzuki-Miyaura coupling and reductive amination, researchers can unlock the full synthetic potential of this reagent, enabling the efficient construction of novel compounds for drug discovery and materials science.

References

compatible cross-coupling partners for 5-Methoxy-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Cross-Coupling Strategies

Topic: Compatible Cross-Coupling Partners for 5-Methoxy-2-formylphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for Complex Synthesis

This compound is a highly valuable bifunctional reagent in modern organic synthesis. Its structure incorporates an ortho-formyl group, a para-methoxy group, and a boronic acid moiety, making it an exceptional building block for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1] The boronic acid group is a cornerstone of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2]

This guide provides a detailed exploration of the most effective cross-coupling partners for this reagent, complete with mechanistic insights and field-proven laboratory protocols. We will delve into the nuances of catalyst selection, reaction conditions, and the inherent reactivity conferred by the molecule's unique substitution pattern.

Key Structural Features & Reactivity Considerations

Understanding the electronic and steric properties of this compound is critical for predicting its reactivity and optimizing reaction outcomes.

  • Boronic Acid Moiety: This functional group is the primary site of reactivity, participating in the transmetalation step of most cross-coupling catalytic cycles.[3][4]

  • ortho-Formyl Group (-CHO): The presence of an aldehyde directly adjacent to the boronic acid introduces significant steric hindrance. This can influence the rate of transmetalation and may require the use of specialized, bulky phosphine ligands to promote efficient coupling, particularly with other sterically demanding partners.[5][6] Furthermore, aldehydes can be sensitive to certain reaction conditions. While generally compatible with many palladium cross-coupling protocols, there are instances where simultaneous reduction of the aldehyde to a hydroxymethyl group can occur, especially at high temperatures or with specific catalyst/reagent combinations.[7]

  • para-Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent increases the electron density of the aromatic ring. This can modulate the rate of key steps in the catalytic cycle but generally does not impede the desired coupling reactions.

The following diagram provides a high-level overview of the versatile coupling transformations possible with this reagent.

G main This compound sub_cc C-C Bond Formation main->sub_cc Pd-Catalyzed sub_cn C-N Bond Formation main->sub_cn Cu-Catalyzed partner1 Aryl / Vinyl Halides (Suzuki-Miyaura) sub_cc->partner1 partner2 Olefins (Oxidative Heck) sub_cc->partner2 partner3 Terminal Alkynes (Oxidative Sonogashira) sub_cc->partner3 partner4 Amines / Amides (Chan-Lam) sub_cn->partner4 product1 Biaryl Aldehydes partner1->product1 product2 Stilbene Derivatives partner2->product2 product3 Aryl-Alkynes partner3->product3 product4 N-Aryl Amines partner4->product4

Figure 1: Overview of coupling reactions.

C(sp²)–C(sp²) Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl and vinyl-aryl structures.[8][9] It involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[3][4] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.[10]

Compatible Partners

A wide range of C(sp²) electrophiles are suitable coupling partners, with reactivity generally following the order: I > Br > OTf >> Cl .

  • Aryl and Heteroaryl Halides/Triflates: Electron-deficient, electron-rich, and sterically hindered (hetero)aryl halides are all viable partners. For less reactive chlorides or sterically demanding substrates, specialized catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to achieve high yields.[5][11]

  • Vinyl Halides/Triflates: These partners allow for the stereoselective synthesis of stilbene-like structures.

Mechanistic Insight: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interconversion.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][12]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 ar_ar Ar-Ar' red_elim->ar_ar ar_x Ar-X ar_x->ox_add boronic Ar'-B(OH)₂ + Base boronic->transmetal

Figure 2: The Suzuki-Miyaura catalytic cycle.
Protocol 1: Standard Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.1 eq.)

  • Aryl Bromide (1.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under an argon atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Scientist's Note: The use of an aqueous base is crucial for activating the boronic acid for the transmetalation step. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, making it ideal for high-throughput synthesis.[14][15][16]

Materials:

  • Same reagents as Protocol 1, but Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄) can be used as the base.

  • Ethylene glycol dimethyl ether (DME) or Dioxane/Water.

  • Microwave synthesis vial with a stir bar.

Procedure:

  • In a microwave vial, combine the aryl halide (0.5 mmol), this compound (0.55 mmol), Pd(PPh₃)₄ (0.02 mmol), and Cesium Fluoride (1.25 mmol).[14]

  • Add 5 mL of DME.[14]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120 °C for 20-60 minutes.[14]

  • After cooling, work up the reaction as described in Protocol 1.

Scientist's Note: Microwave heating is highly efficient. Ensure that the temperature and pressure limits of the vial and instrument are not exceeded. Different base/solvent combinations may require re-optimization.[17][18]

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield
4-BromoanisolePd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O906>90%
3-IodopyridinePd(PPh₃)₄ (5%)Na₂CO₃Dioxane/H₂O1008~85%[19]
4-ChlorotolueneXPhos Pd G2 (2%)K₃PO₄t-BuOH/H₂O10012~80%
Phenyl triflatePd(OAc)₂/PCy₃ (2%)K₃PO₄Toluene804>90%[11]

Table 1: Representative conditions for Suzuki-Miyaura coupling.

C(sp²)–C(sp²) Bond Formation: Oxidative Heck Coupling

The Mizoroki-Heck reaction traditionally couples aryl halides with alkenes.[20] An important modern variation, the oxidative Heck reaction, allows for the direct coupling of arylboronic acids with olefins, avoiding the halide intermediate.[21][22]

Compatible Partners
  • Electron-deficient Olefins: Acrylates, acrylonitriles, and styrenes are excellent coupling partners.

  • Acyclic Alkenes: Can also be used, sometimes with moderate to good yields and enantioselectivities if chiral ligands are employed.[23]

Protocol 3: Palladium-Catalyzed Oxidative Heck Reaction

Materials:

  • This compound (1.5 eq.)

  • Olefin (e.g., Styrene) (1.0 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

  • Re-oxidant (e.g., Benzoquinone, Cu(OAc)₂) (1.0-2.0 eq.)

  • Anhydrous solvent (e.g., DMF, Dioxane)

Procedure:

  • To an oven-dried flask under argon, add Pd(OAc)₂ (0.05 eq.), the re-oxidant, and this compound (1.5 eq.).

  • Add anhydrous solvent, followed by the olefin (1.0 eq.).

  • Heat the mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite to remove palladium black.

  • Perform a standard aqueous workup and purify by column chromatography.

Scientist's Note: Unlike the Suzuki reaction, this is a Pd(II)-catalyzed process that requires a stoichiometric re-oxidant to regenerate the active catalyst. The choice of oxidant can be critical for success.[21]

C(sp²)–C(sp) Bond Formation: Oxidative Sonogashira Coupling

The classic Sonogashira reaction couples terminal alkynes with aryl halides.[24][25] Similar to the Heck reaction, an oxidative variant has been developed that directly couples arylboronic acids with terminal alkynes, providing a powerful route to internal alkynes.[26][27]

Compatible Partners
  • Terminal Alkynes: Both aliphatic and aromatic terminal alkynes are suitable substrates.

Protocol 4: Oxidative Sonogashira Coupling

Materials:

  • This compound (1.2 eq.)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.0 eq.)

  • Palladium Catalyst (e.g., Pd(OAc)₂) (1-2 mol%)

  • Oxidant (e.g., Ag₂O) (1.5 eq.)

  • Base (e.g., Et₃N) (3.0 eq.)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Combine the terminal alkyne (1.0 mmol), this compound (1.2 mmol), Pd catalyst, Ag₂O (1.5 mmol), and Et₃N (3.0 mmol) in a flask.[27]

  • Add the solvent (e.g., 5 mL Acetonitrile) and stir the mixture at room temperature or with gentle heating (e.g., 60 °C).[27]

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture, perform an aqueous workup, and purify the product by chromatography.

C(sp²)–N Bond Formation: The Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms a C-N or C-O bond between a boronic acid and an N-H or O-H containing compound.[28][29] It is an excellent alternative to the palladium-catalyzed Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[30][31][32][33]

Compatible Partners
  • Amines: Primary and secondary aliphatic and aromatic amines.

  • Amides, Ureas, Carbamates, Sulfonamides. [29]

  • N-Heterocycles: Imidazoles, pyrazoles, and triazoles.[28]

Protocol 5: Chan-Lam N-Arylation

Materials:

  • This compound (1.0 eq.)

  • Amine (e.g., Aniline) (1.2 eq.)

  • Copper(II) Acetate [Cu(OAc)₂] (1.0 eq., stoichiometric, or 10-20 mol%, catalytic)

  • Base (e.g., Pyridine or Et₃N) (2.0 eq.)

  • Solvent (e.g., Dichloromethane (DCM) or Methanol)

Procedure:

  • To a flask open to the air, add this compound (1.0 eq.), Cu(OAc)₂ (1.0 eq.), and the amine (1.2 eq.).

  • Add DCM as the solvent and the base (e.g., pyridine).

  • Stir vigorously at room temperature for 12-48 hours. The reaction mixture will typically turn deep blue or green.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a plug of silica gel, washing with ethyl acetate to remove copper salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Scientist's Note: The Chan-Lam reaction is often run with stoichiometric copper, but catalytic versions using air as the terminal oxidant are common. The reaction can be sensitive to the specific N-H nucleophile, and optimization of the copper source, base, and solvent may be required.[30]

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and isolating the product from a cross-coupling reaction.

Workflow start Start reagents Weigh Reagents: Boronic Acid, Coupling Partner, Catalyst, Base start->reagents setup Assemble Glassware (Flask, Condenser) reagents->setup inert Create Inert Atmosphere (Purge with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Dilute, Wash, Dry monitor->workup Complete purify Purification: Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 3: General laboratory workflow.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Reactions with 5-Methoxy-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, when using 5-Methoxy-2-formylphenylboronic acid. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to help you overcome common obstacles and achieve successful outcomes in your experiments.

This document is structured as a series of questions and answers, directly addressing the specific issues you may be facing. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low conversion of my aryl halide and significant unreacted this compound. What is the primary suspect?

The most common issue with ortho-formylphenylboronic acids is protodeboronation , a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom. In your case, this would convert this compound into 4-methoxybenzaldehyde, which is then unable to participate in the Suzuki coupling. This side reaction is often accelerated by the presence of water and a strong base, especially at elevated temperatures.

The electron-withdrawing nature of the ortho-formyl group exacerbates this problem. It increases the acidity of the boronic acid, making it more susceptible to cleavage. Therefore, the first step in troubleshooting is always to diagnose and mitigate protodeboronation.

Diagnostic Workflow for Low Conversion

G A Low Conversion Observed B Analyze Crude Reaction Mixture (LC-MS / GC-MS) A->B C Is 4-methoxybenzaldehyde the major byproduct? B->C D Yes: Protodeboronation is the primary issue. C->D  Major Peak Found E No: Other issues are dominant. (e.g., catalyst inactivity, poor solubility) C->E  No/Minor Peak F Implement Mitigation Strategies: - Use anhydrous conditions - Select a milder, non-nucleophilic base (e.g., K3PO4) - Lower reaction temperature - Use a more active catalyst system D->F

Caption: A decision tree for diagnosing low conversion issues.

Q2: What causes protodeboronation and how can I specifically prevent it with my substrate?

Protodeboronation of arylboronic acids is a well-documented side reaction in Suzuki-Miyaura couplings. The generally accepted mechanism involves the reaction of the boronic acid with a base and a proton source (like water) to cleave the C-B bond. The ortho-formyl group on your substrate, being electron-withdrawing, makes the ipso-carbon more electrophilic and thus more susceptible to protonolysis.

Key Mitigation Strategies:

  • Rigorous Control of Water: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under a dry, inert atmosphere (Nitrogen or Argon). While some water is often necessary for the transmetalation step, excess water promotes protodeboronation.

  • Choice of Base: This is arguably the most critical factor. Strong, nucleophilic bases like NaOH or KOH can attack the boronic acid directly. Milder, non-nucleophilic bases are highly recommended. Potassium phosphate (K3PO4) is often an excellent choice as it is sufficiently basic to promote the catalytic cycle but is less likely to cause protodeboronation compared to carbonates like Cs2CO3 or Na2CO3 in some systems.

  • Use of Boronic Acid Esters: Consider converting the boronic acid to a more stable neopentyl glycol or pinacol (BPin) ester. These esters are significantly more resistant to protodeboronation and can be used directly in the coupling reaction. They slowly hydrolyze in situ to generate the active boronic acid, keeping its standing concentration low and minimizing the side reaction.

Competing Reaction Pathways

G cluster_0 Reactant State cluster_1 Reaction Pathways cluster_2 Outputs Ar_BX2 This compound Ar-B(OH)2 Pdt_Cycle Productive Suzuki Cycle (Transmetalation) Ar_BX2->Pdt_Cycle + Base, Pd(0) Protodeboronation Side Reaction (Protodeboronation) Ar_BX2->Protodeboronation + Base, H2O Desired_Product Desired Product Ar-Ar' Pdt_Cycle->Desired_Product Side_Product Side Product Ar-H Protodeboronation->Side_Product

Caption: Competing pathways for the boronic acid reactant.

Troubleshooting Specific Parameters

Q3: How do I select the optimal Palladium catalyst and ligand for this sterically hindered substrate?

The ortho-formyl group introduces steric hindrance around the reaction center, which can slow down both the transmetalation and reductive elimination steps of the catalytic cycle. Standard catalysts like Pd(PPh3)4 may prove sluggish. For sterically demanding substrates, more robust and active catalyst systems are required.

Modern catalyst systems, which utilize bulky, electron-rich phosphine ligands, are designed to accelerate the rate-limiting steps and provide greater stability to the palladium center.

Recommended Catalyst/Ligand Systems:

Catalyst/Ligand SystemKey Advantages for This SubstrateTypical Loading
Pd(dppf)Cl2 Highly reliable and commercially available. The dppf ligand is robust and promotes efficient coupling for many substrates.1-5 mol%
Buchwald Ligands (e.g., SPhos, XPhos) These are the state-of-the-art for challenging couplings. They are very bulky and electron-rich, dramatically accelerating reductive elimination and stabilizing the catalytic species.Pd: 1-2 mol%, L: 2-4 mol%
Pd(OAc)2 + P(tBu)3 A simple but highly active system. The tri(tert-butyl)phosphine ligand is very effective for sterically hindered partners.Pd: 2 mol%, L: 4-6 mol%

Recommendation: Start with Pd(dppf)Cl2. If yields remain low, moving to a more advanced system like Pd(OAc)2/SPhos is a logical next step.

Q4: I switched to K3PO4 as a base, but my yield is still not optimal. What other parameters should I investigate?

While the base is critical, it works in concert with the solvent and temperature. The choice of solvent can influence the solubility of the base and the stability of the catalytic intermediates.

  • Solvent System: For sensitive boronic acids, a common and effective solvent system is a mixture of an organic solvent with water, such as Dioxane/H2O or Toluene/H2O (typically in a 4:1 to 10:1 ratio). The water is necessary to dissolve the inorganic base (K3PO4) and to facilitate the formation of the reactive boronate species [ArB(OH)3]-. However, as discussed, too much water can promote protodeboronation. Using a carefully controlled amount is key. A completely anhydrous system might be attempted with a base soluble in organic solvents, like potassium fluoride (KF), but this often requires higher temperatures.

  • Temperature: Higher temperatures increase the rate of all reactions, including decomposition and side reactions. Given the sensitivity of your boronic acid, it is often better to run the reaction at a lower temperature for a longer period. Try running the reaction at 80-90 °C instead of refluxing at >100 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material versus the formation of the protodeboronated byproduct.

Optimized Protocol and Workflow

Q5: Can you provide a detailed, optimized starting protocol for a Suzuki coupling with this compound?

Certainly. The following protocol incorporates the principles discussed above and serves as a robust starting point for your experiments.

Protocol: Suzuki Coupling of an Aryl Bromide with this compound

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Pd(dppf)Cl2 (0.03 eq)

  • Potassium Phosphate (K3PO4), finely ground (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water (Degassed)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon line

Experimental Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.3 eq), Pd(dppf)Cl2 (0.03 eq), and K3PO4 (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with Nitrogen or Argon. Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent oxidation of the catalyst.

  • Solvent Addition: Prepare a degassed 4:1 mixture of Dioxane:Water. To do this, sparge the mixed solvent with Argon or Nitrogen gas for 20-30 minutes. Add the degassed solvent mixture to the flask via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 85 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS every 1-2 hours. Look for the disappearance of the limiting starting material (the aryl bromide). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The presence of the aldehyde allows for good separation from non-polar impurities.

Reaction Setup Workflow

G A 1. Flame-Dry Schlenk Flask and Add Solids B 2. Seal and Perform 3x Evacuate/Backfill Cycles (N2/Ar) A->B D 4. Add Degassed Solvent to Flask via Syringe B->D C 3. Prepare Degassed Dioxane/Water (4:1) Solvent C->D E 5. Heat Reaction to 85 °C with Vigorous Stirring D->E F 6. Monitor Progress by TLC or LC-MS E->F G 7. Perform Aqueous Workup & Purification F->G

Caption: Step-by-step workflow for setting up the Suzuki reaction.

Technical Support Center: Purification of 5-Methoxy-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-2-formylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification protocols. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the successful application of this versatile reagent in your research.

I. Understanding the Compound: Key Characteristics and Common Challenges

This compound is a bifunctional molecule, featuring both a formyl group and a boronic acid moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures through reactions like the Suzuki-Miyaura coupling. However, the presence of these two reactive groups also presents specific challenges related to purity and stability.

A. Common Impurities and Their Origins

The primary impurity associated with this compound, and indeed many boronic acids, is its trimeric anhydride, known as a boroxine .[1][2] The formation of this impurity is a dehydration reaction that can be driven by heat.[1][3] This process is often reversible, with the boroxine hydrolyzing back to the boronic acid in the presence of water.[2]

Other potential impurities can arise from the synthetic route used to prepare the boronic acid. These may include starting materials, byproducts of side reactions, or residual catalysts. For instance, one common synthesis involves the reaction of a Grignard reagent with trimethyl borate, followed by hydrolysis.[1] Incomplete reaction or workup can leave behind various contaminants.

B. Stability and Handling Considerations

This compound should be stored in an inert atmosphere at 2-8°C to minimize degradation.[4][5] The aldehyde functionality can be susceptible to oxidation, while the boronic acid group can undergo protodeboronation under certain conditions, particularly in the presence of strong acids or bases.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification and use of this compound.

Q1: My NMR spectrum shows broad peaks for the boronic acid protons, and the integration is off. What's happening?

A1: This is a classic sign of an equilibrium between the boronic acid and its boroxine anhydride.[2][3] The exchange between these two species in solution can lead to peak broadening. To confirm this, you can try dissolving a small sample in a water-containing solvent like wet DMSO-d6 or D2O. The presence of water should shift the equilibrium towards the boronic acid, resulting in sharper peaks and more accurate integration.

Q2: I'm seeing an unexpected peak in my LC-MS analysis. How can I identify it?

A2: Besides the boroxine, another possibility is a homocoupling product from a trial Suzuki reaction.[6][7] This occurs when two molecules of the boronic acid react with each other. The expected mass of this byproduct would be that of two molecules of the starting material minus the two boronic acid groups, with a new carbon-carbon bond formed. High-resolution mass spectrometry can help confirm the elemental composition of the unknown peak.

Q3: My Suzuki-Miyaura coupling reaction with this boronic acid is sluggish or fails to go to completion. What are the likely causes related to the boronic acid's purity?

A3: Several factors related to the boronic acid can inhibit a Suzuki coupling:

  • Presence of Boroxine: While the boroxine can be an active participant in the catalytic cycle, its formation can alter the stoichiometry of your reaction if not accounted for. Some researchers suggest that the boroxine hydrolyzes in situ.[2]

  • Protodeboronation: If the boronic acid has degraded through the loss of the B(OH)2 group, it will be unreactive in the coupling reaction.[8] This can happen with prolonged storage or exposure to harsh conditions.

  • Inhibitory Impurities: Residual impurities from the synthesis of the boronic acid could potentially poison the palladium catalyst.

To troubleshoot, it is highly recommended to use freshly purified this compound.

Q4: Can I use the boronic acid directly if it contains some boroxine?

A4: In many cases, yes. The Suzuki-Miyaura reaction is often performed in the presence of water, which can hydrolyze the boroxine back to the active boronic acid.[2] However, for reactions that are sensitive to stoichiometry or require anhydrous conditions, it is best to use the pure boronic acid.

III. Purification Protocols

The choice of purification method depends on the nature and quantity of the impurities.

A. Recrystallization

Recrystallization is often the most effective method for removing boroxine and other crystalline impurities.

Protocol 1: Recrystallization from Acetonitrile/Water

This procedure is adapted from a method used for a structurally similar compound, 5-formyl-2-furylboronic acid.[9]

  • Dissolution: In a flask equipped with a magnetic stirrer and a reflux condenser, suspend the crude this compound in a mixture of acetonitrile and water. A good starting point for the solvent ratio is approximately 2:1 to 3:1 acetonitrile to water. Use enough solvent to dissolve the solid at reflux.

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Cooling: Slowly cool the solution to room temperature, and then place it in an ice bath or refrigerator (0-4°C) for several hours to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetonitrile.

  • Drying: Dry the purified crystals under vacuum.

Rationale: The boronic acid is typically less soluble in the solvent mixture at lower temperatures than its impurities, allowing for its selective crystallization. The presence of water helps to hydrolyze any boroxine back to the desired boronic acid.[2]

B. Column Chromatography

For removing non-crystalline or closely related impurities, column chromatography can be employed.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent, such as hexane or a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve the crude boronic acid in a minimal amount of a solvent that ensures it is fully dissolved but can be adsorbed onto the silica gel. A common choice is dichloromethane or ethyl acetate. Pre-adsorbing the compound onto a small amount of silica gel can also be effective.

  • Elution: Elute the column with a gradient of increasing polarity. A typical gradient would start with a low percentage of ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Rationale: The different components of the crude mixture will have varying affinities for the stationary phase (silica gel) and the mobile phase (eluent). By carefully selecting the solvent system, the desired boronic acid can be separated from its impurities.

C. Acid-Base Extraction

This technique can be useful for removing neutral impurities from the acidic boronic acid.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The boronic acid will deprotonate and move into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the boronic acid precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum.

Rationale: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base.[1] This allows for their separation from neutral organic impurities. Subsequent acidification regenerates the pure boronic acid.

IV. Purity Assessment

Several analytical techniques can be used to assess the purity of this compound.

Analytical MethodPrincipleApplication
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[10]Quantifying the purity and detecting impurities.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Derivatization may be required for boronic acids.[10]Identifying volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Confirming the structure of the desired product and identifying impurities.
Titration A quantitative chemical analysis method to determine the concentration of an identified analyte.[12]Can be used to determine the overall purity of the boronic acid.

V. Workflow Diagrams

Purification Workflow

Purification_Workflow Crude Crude 5-Methoxy-2- formylphenylboronic acid Recrystallization Recrystallization (Acetonitrile/Water) Crude->Recrystallization Column Column Chromatography (Silica Gel) Crude->Column Extraction Acid-Base Extraction Crude->Extraction Pure Pure Product Recrystallization->Pure Column->Pure Extraction->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Boroxine_Equilibrium BoronicAcid 3 x this compound Boroxine 5-Methoxy-2-formylphenylboroxine BoronicAcid->Boroxine Dehydration (Heat) Boroxine->BoronicAcid Hydrolysis Water + 3 H2O

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Methoxy-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for optimizing cross-coupling reactions, specifically focusing on the unique challenges presented by 5-Methoxy-2-formylphenylboronic acid. The inherent steric and electronic properties of this substrate demand a nuanced approach to reaction design. This document offers field-proven insights and robust protocols to help you navigate these complexities and achieve high-yield, reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered when using this compound in Suzuki-Miyaura and related cross-coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields with this substrate are often multifactorial. The ortho-formyl group introduces significant steric hindrance, and the methoxy group makes the ring electron-rich. Here’s a systematic troubleshooting approach:

  • Catalyst System: The combination of the palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You will likely require a more robust system utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[1][2] These ligands are designed to facilitate the oxidative addition and reductive elimination steps for sterically demanding substrates.[1]

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom.[3] It is particularly prevalent with electron-rich boronic acids like the one .[1] The choice of base and the presence of water can significantly accelerate this undesired pathway.[1][3]

  • Reagent Quality: Ensure the boronic acid is pure and has not degraded. Boronic acids can dehydrate to form boroxines or undergo decomposition.[4] Similarly, verify the activity of your palladium catalyst and the integrity of the phosphine ligands, which can be sensitive to air.[1][4]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and deactivate the active Pd(0) catalyst.[1][4] It is crucial to thoroughly degas your solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[4][5]

Q2: I'm observing a significant amount of a byproduct that appears to be 4-methoxysalicylaldehyde. What is causing this, and how can I prevent it?

A2: The formation of 4-methoxysalicylaldehyde is a classic indicator of protodeboronation.[3] This side reaction is often promoted by:

  • Strong Bases and Aqueous Conditions: Strong bases, particularly in the presence of water, can facilitate the cleavage of the C-B bond.[1][3] Consider switching to a milder, non-aqueous base.

  • Prolonged Reaction Times and High Temperatures: Extended exposure to heat can increase the rate of protodeboronation.[4]

Mitigation Strategies:

  • Base Selection: Switch from strong bases like NaOH or KOH to milder options such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][4] Potassium fluoride (KF) can also be effective, particularly under anhydrous conditions.[1][6]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, minimizing water can suppress protodeboronation.[4] Use anhydrous solvents and oven-dried glassware.

  • Boronic Ester Protection: Convert the boronic acid to a more stable derivative, such as a pinacol ester.[4][5] These esters often exhibit greater stability and can slowly release the boronic acid in situ, minimizing its concentration and the likelihood of protodeboronation.[4]

Q3: The steric hindrance from the ortho-formyl group is a major challenge. What specific catalyst and ligand combinations are recommended?

A3: For sterically hindered substrates like this compound, the choice of ligand is paramount. The goal is to use a ligand that is bulky enough to promote reductive elimination but not so bulky that it hinders the initial oxidative addition.

  • Buchwald Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered partners.[1][2] They possess the necessary bulk and electron-donating properties to accelerate the key steps in the catalytic cycle.[1][2]

The following diagram illustrates a recommended troubleshooting workflow when encountering low yields.

Troubleshooting_Workflow Start Low Yield with this compound Check_Catalyst Is the Catalyst System Optimized for Steric Hindrance? Start->Check_Catalyst Check_Protodeboronation Is Protodeboronation Occurring? Start->Check_Protodeboronation Check_Inertness Is the Reaction Environment Strictly Inert? Start->Check_Inertness Sol_Catalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) Use Pd Precatalyst (G3/G4) Check_Catalyst->Sol_Catalyst No Sol_Protodeboronation Use Milder Base (K₃PO₄, Cs₂CO₃) Employ Anhydrous Conditions Consider Boronic Ester Check_Protodeboronation->Sol_Protodeboronation Yes Sol_Inertness Thoroughly Degas Solvents Use Schlenk Technique or Glovebox Check_Inertness->Sol_Inertness No Success Improved Yield Sol_Catalyst->Success Sol_Protodeboronation->Success Sol_Inertness->Success

Caption: Troubleshooting workflow for low-yield couplings.

II. Quantitative Data Summary: Impact of Reaction Parameters

The selection of base and solvent is a critical optimization point. The following tables provide a summary of common conditions and their general applicability to challenging Suzuki-Miyaura couplings.

Table 1: Recommended Base and Solvent Combinations
BaseSolvent SystemTemperature (°C)Key Considerations
K₃PO₄1,4-Dioxane / H₂O (e.g., 10:1)80 - 110A robust, general-purpose system for many challenging couplings.[1][5]
Cs₂CO₃Toluene or Dioxane80 - 110A strong, non-nucleophilic base, often effective when other carbonates fail.
K₂CO₃Ethanol / Toluene / H₂O75 - 100Alcoholic solvent mixtures can enhance reactivity.[8]
KFAnhydrous THF or Dioxane70 - 100A milder base that is particularly useful for minimizing protodeboronation.[1][6]

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a robust Suzuki-Miyaura coupling protocol tailored for sterically hindered substrates like this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Precatalyst

This protocol is optimized for difficult couplings and emphasizes the exclusion of oxygen.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • XPhos Pd G3 Precatalyst (0.5–2 mol%)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.[1][5]

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[4][5]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The following diagram illustrates the key steps of this experimental workflow.

Experimental_Workflow A 1. Add Reagents (Ar-X, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Ar/N₂) A->B C 3. Add Catalyst & Degassed Solvent B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Monitor Reaction Progress D->E F 6. Workup and Purification E->F

Caption: Key steps for a robust Suzuki coupling protocol.

IV. Mechanistic Considerations

Understanding the catalytic cycle is key to troubleshooting. The ortho-formyl group on this compound primarily impacts the transmetalation and reductive elimination steps.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ + Base Boronic->Transmetal ArX Ar-X

Caption: The Suzuki-Miyaura catalytic cycle.

The bulky ligands (L) are crucial for facilitating the reductive elimination step, which can be slow for hindered biaryl products.[1] The base activates the boronic acid, forming a more nucleophilic boronate species that is necessary for the transmetalation step.[9]

V. References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. --INVALID-LINK--

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem. --INVALID-LINK--

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. --INVALID-LINK--

  • Protodeboronation - Wikipedia. --INVALID-LINK--

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. --INVALID-LINK--

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. --INVALID-LINK--

  • Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem. --INVALID-LINK--

  • Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine - Benchchem. --INVALID-LINK--

  • The effect of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a … - ResearchGate. --INVALID-LINK--

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Products in Reactions with 5-Methoxy-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Methoxy-2-formylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic workflows. Given its unique substitution pattern—an electron-donating methoxy group and an electron-withdrawing, ortho-disposed formyl group—this molecule presents specific challenges. This guide provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you identify, minimize, and eliminate common side products from your reactions.

Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction has a low yield, but my starting aryl halide is consumed. What are the likely side products?

When the limiting aryl halide is consumed without a proportional yield of the desired cross-coupled product, the primary suspects are side reactions involving the boronic acid. The most common culprits are protodeboronation and homocoupling .

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[1][2] In this case, it would produce 2-methoxybenzaldehyde. This side reaction is often promoted by aqueous basic or acidic conditions and elevated temperatures.[3][4]

  • Homocoupling: This is a dimerization of the boronic acid to form 3,3'-dimethoxy-6,6'-diformylbiphenyl. This reaction is typically catalyzed by the palladium catalyst, especially in the presence of an oxidant (like air/oxygen) or at high catalyst loadings.[5][6][7]

The workflow below can help diagnose the issue.

G start Low Yield, Aryl Halide Consumed check_lcms Analyze Crude Reaction Mixture by LC-MS start->check_lcms mass1_found Mass corresponding to 2-methoxybenzaldehyde found? check_lcms->mass1_found mass2_found Mass corresponding to homocoupled dimer (3,3'-dimethoxy-6,6'-diformylbiphenyl) found? mass1_found->mass2_found  No protodeboronation Primary issue is Protodeboronation. See Troubleshooting Guide Q2. mass1_found->protodeboronation  Yes homocoupling Primary issue is Homocoupling. See Troubleshooting Guide Q3. mass2_found->homocoupling  Yes other_issues Other issues may be present: - Product decomposition - Catalyst deactivation mass2_found->other_issues  No

Caption: Diagnostic workflow for low-yield reactions.
Troubleshooting Guide: Specific Side Products

Q2: I've confirmed protodeboronation is occurring. How do I identify and prevent it?

A2: Identification and Prevention of Protodeboronation

Protodeboronation results in the formation of 2-methoxybenzaldehyde from this compound.

Identification:

  • LC-MS: Look for a mass peak corresponding to 2-methoxybenzaldehyde (C₈H₈O₂, MW: 136.15).

  • ¹H NMR: The spectrum of the crude product will show a characteristic singlet for the aldehyde proton (~10.4 ppm) and a singlet for the methoxy group (~3.9 ppm), but the distinctive aromatic splitting pattern of the starting boronic acid will be replaced by that of a 1,2-disubstituted benzene ring.

Causality & Mechanism: Protodeboronation is essentially the hydrolysis of the carbon-boron bond. The propensity for this reaction is highly dependent on pH, temperature, and the electronic nature of the aryl group.[1][2] For electron-rich systems, acid-catalyzed pathways can be significant, while electron-deficient systems can be susceptible to base-mediated decomposition.[3][4] The ortho-formyl group can influence the reactivity and stability of the C-B bond.

Prevention & Minimization Strategies:

  • Use Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and bases can significantly suppress protodeboronation.

  • Choice of Base: Use the weakest base necessary for effective transmetalation. Strong aqueous bases like NaOH or KOH can accelerate protodeboronation. Consider using milder bases like K₂CO₃, Cs₂CO₃, or organic bases.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. Boronate esters are generally more resistant to protodeboronation.[8] However, note that some esters can hydrolyze in situ back to the boronic acid.

  • Reaction Temperature & Time: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Prolonged reaction times at high temperatures increase the likelihood of this side reaction.

  • Use of Additives: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the desired coupling reaction, potentially outcompeting the slower protodeboronation pathway.[9]

Q3: My main impurity is a high-molecular-weight species, which I suspect is the homocoupled dimer. How can I confirm and mitigate this?

A3: Identification and Mitigation of Homocoupling

Homocoupling produces the symmetrical biaryl, 3,3'-dimethoxy-6,6'-diformylbiphenyl.

Identification:

  • LC-MS: Look for a mass peak corresponding to the dimer (C₁₆H₁₄O₄, MW: 270.28).

  • ¹H NMR: The spectrum will be symmetric. You will observe singlets for the aldehyde and methoxy protons, and the aromatic signals will integrate to 6 protons in total, consistent with a symmetric biphenyl structure.

Causality & Mechanism: Palladium-catalyzed homocoupling often occurs via an oxidative mechanism, which can be particularly problematic if oxygen is not rigorously excluded from the reaction.[5][6] The mechanism can involve the reaction of a transmetalated aryl-palladium intermediate with a second molecule of boronic acid or the formation of a palladium peroxo complex in the presence of O₂ which then facilitates the coupling.[6]

Mitigation Strategies:

  • Degas Solvents Thoroughly: This is the most critical step. Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive inert gas atmosphere throughout the reaction.

  • Optimize Catalyst Loading: Use the lowest effective palladium catalyst loading. Higher loadings can sometimes favor side reactions.

  • Ligand Choice: Employing bulky electron-rich phosphine ligands can often favor the reductive elimination step of the desired cross-coupling over side reactions.

  • Control Reaction Stoichiometry: Ensure the aryl halide is the limiting reagent. Using a slight excess (1.1-1.3 equivalents) of the boronic acid can be beneficial, but a large excess may increase homocoupling.

Q4: My boronic acid reagent seems to have poor solubility or gives inconsistent results. Could this be related to its quality?

A4: Boroxine Formation and Reagent Quality

Arylboronic acids exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine.[10][11] This is a dehydration process that can occur upon storage or heating.[12][13]

G BA 3 x this compound Boroxine Boroxine Trimer BA->Boroxine Dehydration (Heat/Storage) Boroxine->BA Hydrolysis Water + 3 H₂O

Caption: Equilibrium between boronic acid and its boroxine.

Impact on Reactivity: While boroxines are often competent coupling partners in Suzuki-Miyaura reactions, the effective molecular weight is different. If a significant portion of your reagent has converted to the boroxine, using the molecular weight of the monomeric boronic acid for your calculations will result in adding less reagent than intended, leading to lower yields and inconsistent results.

Recommendations:

  • Storage: Store this compound in a desiccator under an inert atmosphere, preferably refrigerated.[14][15][16]

  • Quality Check: Before use, you can check the purity by NMR. The presence of both the boronic acid and boroxine can sometimes be observed.

  • Azeotropic Drying: If you suspect significant boroxine formation, you can sometimes drive the equilibrium back to the boronic acid by dissolving the material in a solvent like toluene with a small amount of water and then removing the water azeotropically. However, it is often more practical to use fresh, high-purity reagent.

Data Summary and Analytical Protocols
Table 1: Common Side Products and Their Identification
Compound NameStructureFormulaMWExpected [M+H]⁺Key ¹H NMR Signals (CDCl₃, δ ppm)
Protodeboronation Product 2-MethoxybenzaldehydeC₈H₈O₂136.15137.16~10.4 (s, 1H, CHO), ~7.8 (d, 1H), ~7.5 (t, 1H), ~7.0 (m, 2H), ~3.9 (s, 3H, OCH₃)
Homocoupling Product 3,3'-Dimethoxy-6,6'-diformylbiphenylC₁₆H₁₄O₄270.28271.29~10.0 (s, 2H, CHO), ~7.6-7.2 (m, 6H, Ar-H), ~3.8 (s, 6H, OCH₃)
Boroxine Trimer Tris(5-methoxy-2-formylphenyl)boroxineC₂₄H₂₁B₃O₆450.06451.07Complex spectrum, often broad signals.
Protocol 1: Analytical Workflow for Reaction Monitoring

This protocol outlines a general method for monitoring reaction progress and identifying byproducts using HPLC-MS.

  • Sample Preparation:

    • At specified time points, carefully withdraw a small aliquot (~10-20 µL) from the reaction mixture under an inert atmosphere.

    • Immediately quench the aliquot in a known volume (e.g., 1.0 mL) of a suitable solvent like acetonitrile or methanol in a labeled HPLC vial. This prevents further reaction.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • HPLC-MS Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., Waters XTerra MS C18, 4.6 x 50 mm) is often suitable.[8][17]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a high percentage of A, and ramp up to a high percentage of B over 5-10 minutes to elute all components.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • MS Detector: Use Electrospray Ionization (ESI) in positive mode. Scan a mass range that covers all expected reactants, products, and side products (e.g., m/z 100-600).

  • Data Analysis:

    • Integrate the peak areas for starting materials and products in the UV chromatogram to determine percent conversion.

    • Extract ion chromatograms for the expected m/z values of side products (from Table 1) to confirm their presence.

Protocol 2: General Purification from Boronic Acid-Related Impurities

This protocol describes a workup procedure to separate the desired neutral organic product from acidic boronic acid species and highly polar impurities.

  • Initial Quench: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Base Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ or a 1 M Na₂CO₃ solution. The acidic boronic acid and its byproducts will be extracted into the aqueous layer as their water-soluble boronate salts.[18] Repeat this wash 1-2 times.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Chromatography: The resulting crude product can be further purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired biaryl product from non-polar impurities like the homocoupled dimer.

References

Technical Support Center: Preventing Deboronation of 5-Methoxy-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for preventing the undesired deboronation of 5-Methoxy-2-formylphenylboronic acid in your synthetic applications. Understanding the mechanisms of this common side reaction is the first step toward optimizing your reaction conditions for higher yields and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, presented in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving me a low yield of the desired product and a significant amount of anisaldehyde as a byproduct. What is happening?

A1: The formation of anisaldehyde is a classic indicator of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of 4-methoxybenzaldehyde (anisaldehyde). This side reaction competes with the desired cross-coupling, thus reducing your yield.[3]

Immediate Actions:

  • Analyze Reaction Conditions: Review your reaction setup with a focus on pH, temperature, and the presence of water. Both acidic and basic conditions can promote protodeboronation.[1][2]

  • Confirm Reagent Quality: Ensure your this compound is fresh and has been stored correctly under an inert atmosphere at 2-8°C to prevent degradation.[4][5]

  • Optimize Base Selection: The choice and amount of base are critical. Strong bases can accelerate deboronation.[2] Consider switching to a milder base.

Q2: I've noticed that the deboronation is worse when I run the reaction at a higher temperature to speed it up. Why is this?

A2: Temperature is a significant factor in the rate of protodeboronation. While higher temperatures can increase the rate of the desired Suzuki-Miyaura coupling, they often accelerate the undesired deboronation reaction to a greater extent.[6] Electron-rich arylboronic acids, like this compound, can be particularly susceptible to thermal protodeboronation even without a metal catalyst.[7]

Optimization Strategy:

  • Find the Sweet Spot: Systematically screen a range of temperatures to find the optimal balance between the rate of the desired reaction and the rate of deboronation. Start with a lower temperature (e.g., 50-60°C) and monitor the reaction's progress.[2]

  • Use a Highly Active Catalyst: Employing a more active palladium catalyst system can allow you to run the reaction at a lower temperature while still achieving a good reaction rate, thereby minimizing thermal deboronation.[1][8]

Q3: Can the choice of solvent affect the extent of deboronation?

A3: Absolutely. The solvent system plays a crucial role. Protic solvents, especially water, can be a source of protons for the deboronation reaction.[1] While a small amount of water is often necessary for the Suzuki-Miyaura reaction to proceed, excessive water can be detrimental.

Solvent System Recommendations:

  • Anhydrous Conditions: When possible, use anhydrous solvents to minimize the water content.

  • Degassing: Thoroughly degas your solvents to remove dissolved oxygen, which can lead to oxidative degradation of the boronic acid.[9][10]

  • Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are commonly used. The addition of a co-solvent like water should be carefully controlled.

ConditionProne to DeboronationOptimized to Prevent Deboronation
Temperature > 80 °C50 - 70 °C
Base Strong inorganic bases (e.g., NaOH, KOH)Milder bases (e.g., K3PO4, Cs2CO3, KOAc)
Solvent High water contentAnhydrous aprotic solvents with minimal water
Catalyst Less active Pd catalystHighly active Pd catalyst with appropriate ligand

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles behind deboronation to provide a more comprehensive understanding.

What is the mechanism of protodeboronation?

Protodeboronation is the protonolysis of the carbon-boron bond.[1] The reaction can be catalyzed by both acids and bases.[1]

  • Base-Catalyzed Mechanism: Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate form. This boronate can then react with a proton source, such as water, leading to the cleavage of the C-B bond.[1][11]

  • Acid-Catalyzed Mechanism: In acidic media, the boronic acid can be protonated, making the boron atom more electrophilic and susceptible to nucleophilic attack by water, which also results in C-B bond cleavage.[1]

For this compound, the electron-donating methoxy group can increase the electron density on the aromatic ring, potentially making it more susceptible to electrophilic attack by a proton, especially under acidic conditions.[7]

G cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed A Arylboronic Acid (Ar-B(OH)2) B Boronate ([Ar-B(OH)3]-) A->B + OH- D Protonated Boronic Acid ([Ar-B(OH)2H]+) A->D + H+ C Arene (Ar-H) + B(OH)3 B->C + H2O E Arene (Ar-H) + B(OH)3 D->E + H2O G cluster_workflow Protection-Deprotection Strategy Arylboronic Acid Arylboronic Acid Stable Boronate Ester/\nTrifluoroborate Stable Boronate Ester/ Trifluoroborate Arylboronic Acid->Stable Boronate Ester/\nTrifluoroborate Protection Protecting Group e.g., Pinacol, MIDA, KF Protecting Group->Stable Boronate Ester/\nTrifluoroborate Slow Release Slow Release Stable Boronate Ester/\nTrifluoroborate->Slow Release In situ Hydrolysis Suzuki Coupling Suzuki Coupling Slow Release->Suzuki Coupling G start Start setup 1. Add Reactants & Base to Dried Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Ar/N2) setup->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Degassed Anhydrous Solvent & H2O catalyst->solvent react 5. Stir at Controlled Temperature (e.g., 60°C) solvent->react monitor 6. Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup 7. Quench, Extract, and Dry monitor->workup Reaction Complete purify 8. Purify by Chromatography workup->purify end End purify->end

References

common experimental errors with 5-Methoxy-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methoxy-2-formylphenylboronic acid (CAS No. 40138-18-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common experimental hurdles and ensure the successful application of this versatile reagent in your work.

Section 1: Troubleshooting Guide

Experiments involving substituted phenylboronic acids can be challenging. This section addresses the most common issues encountered with this compound, providing probable causes and actionable solutions.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

This is the most frequently reported issue. The reaction either fails to proceed or gives disappointing yields of the desired biaryl product, often accompanied by the formation of 1-methoxy-4-benzaldehyde.

Visual Troubleshooting Workflow

Use this flowchart to diagnose the root cause of your failed coupling reaction.

G start Reaction Failed (Low/No Yield) check_purity 1. Verify Reagent Purity (Boronic Acid, Aryl Halide, Solvent, Base) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok check_conditions 2. Review Reaction Conditions (Inert Atmosphere, Degassed Solvent) purity_ok->check_conditions Yes solution_purity Solution: Use fresh, high-purity reagents. Dry solvents rigorously. purity_ok->solution_purity No conditions_ok Conditions Correct check_conditions->conditions_ok check_protodeboronation 3. Assess for Protodeboronation (Detect 1-methoxy-4-benzaldehyde byproduct) conditions_ok->check_protodeboronation Yes solution_conditions Solution: Improve degassing technique. Ensure a leak-free inert gas setup. conditions_ok->solution_conditions No protodeboronation_yes Byproduct Found check_protodeboronation->protodeboronation_yes check_catalyst 4. Evaluate Catalyst System (Activity, Ligand Choice) protodeboronation_yes->check_catalyst No solution_protodeboronation Solution: - Use milder base (K₂CO₃, K₃PO₄). - Lower reaction temperature. - Use anhydrous conditions. - Convert to boronic ester. protodeboronation_yes->solution_protodeboronation Yes solution_catalyst Solution: - Use a fresh, active precatalyst. - Screen different ligands (e.g., Buchwald ligands). - Increase catalyst loading. check_catalyst->solution_catalyst

Caption: A step-by-step workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Detailed Causes and Solutions
Probable CauseScientific ExplanationRecommended Solution
Protodeboronation This is the primary culprit. Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond.[1] this compound is highly susceptible due to the electron-donating methoxy group, which destabilizes the C–B bond. Factors like high pH (strong bases), elevated temperatures, and the presence of water accelerate this side reaction.[2]1. Optimize Base: Switch from strong bases (NaOH, KOH) to milder, bulkier bases like K₃PO₄ or K₂CO₃.[2] 2. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). 3. Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize the proton source.[2] 4. Convert to Ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. These esters slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[3][4]
Catalyst Deactivation The active Pd(0) catalyst is sensitive to oxygen.[5][6] Inadequate degassing of solvents or a poor inert atmosphere allows oxygen to oxidize Pd(0) to inactive Pd(II) or palladium black, stalling the catalytic cycle.[6][7]1. Degas Thoroughly: Degas the solvent using at least three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes. 2. Use Active Precatalysts: Employ modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 palladacycles) that reliably generate the active Pd(0) species.[5]
Poor Reagent Quality Boronic acids can degrade over time, especially if not stored properly under inert gas and refrigerated.[8] Impurities in the boronic acid or aryl halide can poison the catalyst.1. Verify Purity: Before use, check the purity of the boronic acid via ¹H NMR or HPLC. 2. Use Fresh Reagents: If in doubt, use a freshly opened bottle or a new batch of the boronic acid.
Intramolecular Cyclization / Tautomerization The ortho-formyl group can react reversibly with the boronic acid moiety to form a cyclic benzoxaborole tautomer.[9] While this equilibrium is dynamic, it can influence the effective concentration and reactivity of the boronic acid in the catalytic cycle.1. Screen Ligands: The choice of phosphine ligand can influence the rate of transmetalation. Electron-rich, bulky ligands (e.g., SPhos, XPhos) can sometimes overcome substrate-related reactivity issues. 2. Solvent Choice: The solvent system can affect the tautomeric equilibrium. Experiment with different solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF).
Problem 2: Formation of Unexpected Side Products

Besides the protodeboronation byproduct, other impurities may appear in your final product mixture.

Probable CauseScientific ExplanationRecommended Solution
Homocoupling Two molecules of the boronic acid couple to form a symmetrical biaryl (2,2'-diformyl-5,5'-dimethoxybiphenyl). This is often caused by the presence of Pd(II) species and oxygen at the start of the reaction before the catalytic cycle is fully established.[7]1. Ensure Pd(0) Formation: If using a Pd(II) source like Pd(OAc)₂, ensure the conditions promote its reduction to Pd(0). The use of phosphine ligands often facilitates this.[7] 2. Strictly Anaerobic Conditions: Minimize oxygen to prevent oxidative pathways that favor homocoupling.[5]
Aldehyde Condensation/Reaction The formyl (aldehyde) group is reactive and can participate in side reactions, such as condensation or reactions with nucleophilic amines or alcohols, especially under basic conditions.[10]1. Protecting Groups: If the aldehyde is interfering, consider protecting it as an acetal before the coupling reaction and deprotecting it afterward. 2. Mindful Reagent Choice: Avoid using amine bases or alcohol solvents if aldehyde reactivity is a concern.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

Answer: Proper storage is critical for maintaining the reagent's integrity.

  • Storage Temperature: Store long-term at 2-8°C in a refrigerator.[8][11]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[8] This compound is sensitive to moisture and air.

  • Handling: Handle the solid in a glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture.[12] Always use clean, dry spatulas and glassware. Avoid breathing the dust and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

Q2: What is protodeboronation and why is this specific boronic acid so prone to it?

Answer: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 4-methoxybenzaldehyde.

The reaction is driven by the electronic nature of the aryl ring. The methoxy group at the 5-position is strongly electron-donating, which increases the electron density on the aromatic ring and weakens the carbon-boron bond, making it more susceptible to cleavage by a proton source (like water).[2]

G cluster_0 Desired Suzuki-Miyaura Pathway cluster_1 Undesired Protodeboronation Pathway BA 5-Methoxy-2-formyl- phenylboronic acid Pd_cat Pd(0) Catalyst Base BA->Pd_cat ArX Aryl Halide (Ar-X) ArX->Pd_cat Product Desired Biaryl Product Pd_cat->Product BA2 5-Methoxy-2-formyl- phenylboronic acid Proton Proton Source (H⁺) (from Water, Base, Temp) BA2->Proton Byproduct 4-Methoxybenzaldehyde (Byproduct) Proton->Byproduct

Caption: Competing reaction pathways for this compound.

Q3: Can the ortho-formyl group interfere with reactions?

Answer: Yes. The proximity of the formyl group to the boronic acid can lead to intramolecular interactions. Specifically, it can exist in equilibrium with a cyclic tautomer, a benzoxaborole.[9] This equilibrium can affect its reactivity. Furthermore, the aldehyde functionality itself is reactive and can undergo condensation or other reactions, particularly under the basic conditions typical of Suzuki couplings.[10]

Caption: Tautomeric equilibrium of 2-formylphenylboronic acids.

Q4: How can I confirm the purity of my this compound?

Answer: Verifying purity is a critical first step in troubleshooting. HPLC and NMR are excellent methods.

Analytical TechniquePurposeKey Parameters to Check
¹H NMR Spectroscopy Structural confirmation and detection of impurities.Check for the characteristic aldehyde proton (~9.8-10.5 ppm), methoxy protons (~3.9 ppm), and aromatic protons. The B(OH)₂ protons are often broad and may exchange. Look for signals corresponding to the protodeboronated byproduct (4-methoxybenzaldehyde).[14]
HPLC Quantitative purity assessment (% area).Use a reverse-phase C18 column with a UV detector (λ ≈ 254-280 nm). A gradient method with acetonitrile and water (with 0.1% formic or acetic acid) is typically effective for separating the main compound from potential impurities.[15][16]

Section 3: Recommended Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method to assess the purity of your starting material.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the boronic acid in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

    • Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.[16]

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a robust starting point for coupling this compound with a generic aryl bromide.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask containing a stir bar, add the Aryl Bromide (1.0 equiv, 0.5 mmol), This compound (1.2-1.5 equiv, 0.6-0.75 mmol), and Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv, 1.0-1.5 mmol, finely ground).

    • Add the Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the Ligand (if not part of the precatalyst).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[5]

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration, e.g., 2.5 mL) via syringe. If required for solubility or reactivity, a small amount of degassed water can be added, but start with anhydrous conditions if possible to minimize protodeboronation.[2]

  • Reaction: Place the flask in a pre-heated oil bath at 80-90°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated byproduct.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 5-Methoxy-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers utilizing 5-Methoxy-2-formylphenylboronic acid in their synthetic endeavors. This resource is designed to provide in-depth, field-proven insights to navigate the unique challenges and opportunities presented by this versatile reagent. As a trifunctional molecule, its reactivity is governed by a delicate interplay of electronic and steric effects, which, when properly understood, can be leveraged to achieve high reaction efficiency and product purity. This guide offers a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing probable causes and actionable solutions grounded in established chemical principles.

Problem 1: Low to No Product Yield

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or complete failure. What are the primary factors I should investigate?

Answer: Low yields in Suzuki-Miyaura couplings involving this substrate can often be traced back to a few critical parameters. The presence of both an electron-donating methoxy group and a potentially coordinating ortho-formyl group introduces specific considerations.

Probable Causes & Solutions:

Probable Cause Explanation & Recommended Action
Suboptimal Base Selection The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which facilitates transmetalation.[1][2] The pKa of the boronic acid, influenced by its substituents, will affect the ease of boronate formation. For this compound, a moderately strong base is typically required. Action: If using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions to maximize its effectiveness.
Catalyst/Ligand Inactivity or Incompatibility The palladium catalyst's activity is paramount. The ortho-formyl group can potentially interact with the palladium center, which may require specific ligands to ensure an efficient catalytic cycle. Bulky, electron-rich phosphine ligands are often effective in promoting the oxidative addition and reductive elimination steps.[3] Action: 1. Verify Catalyst Activity: Use a fresh batch of palladium precatalyst. Consider using modern, air-stable precatalysts (e.g., G3 or G4 palladacycles). 2. Ligand Choice: If using a standard ligand like PPh₃, consider switching to a more electron-rich and sterically demanding ligand such as SPhos, XPhos, or RuPhos, which can accelerate the reaction and stabilize the catalytic species.
Inefficient Transmetalation The transfer of the aryl group from boron to palladium can be a rate-limiting step. The electron-donating methoxy group enhances the nucleophilicity of the boronic acid, which should favor this step. However, steric hindrance from the ortho-formyl group can impede it. Action: 1. Increase Temperature: Cautiously increasing the reaction temperature can overcome the activation barrier for transmetalation. 2. Solvent Choice: A polar aprotic solvent like dioxane, often with a small amount of water, is a good starting point. The water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
Oxygen Contamination Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[4] Action: Ensure all solvents are rigorously degassed prior to use (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
Problem 2: Significant Side Product Formation

Question: I'm observing significant impurities alongside my desired product. What are the likely side reactions and how can I mitigate them?

Answer: The structure of this compound makes it susceptible to specific side reactions, including protodeboronation, homocoupling, and decarbonylation.

Key Side Reactions and Mitigation Strategies:

Side Reaction Description & Mitigation Strategy
Protodeboronation This is the replacement of the -B(OH)₂ group with a hydrogen atom, leading to the formation of 4-methoxybenzaldehyde. It is often promoted by excessive base, high temperatures, and the presence of protic sources.[5] Mitigation: 1. Use Stoichiometric Base: Avoid a large excess of base. 2. Lower Temperature: Run the reaction at the lowest effective temperature. 3. Use a More Stable Boron Species: Convert the boronic acid to a more stable pinacol ester (BPin) or MIDA boronate, which are less prone to protodeboronation.[4][6]
Homocoupling The formation of a biaryl product from two molecules of the boronic acid (2,2'-diformyl-4,4'-dimethoxybiphenyl). This is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[4][7] Mitigation: 1. Rigorous Degassing: As mentioned for low yield issues, ensure the reaction is free of oxygen. 2. Use a Pd(0) Source or an Efficient Precatalyst: If using a Pd(II) source, ensure conditions are suitable for its rapid reduction to the active Pd(0) species.
Decarbonylation A significant and often overlooked side reaction for aryl aldehydes, where the formyl group is lost as carbon monoxide, catalyzed by palladium.[8][9] This would result in the formation of a methoxy-substituted biaryl without the aldehyde functionality. Mitigation: 1. Ligand Choice: The choice of ligand can influence the propensity for decarbonylation. Less electron-donating ligands may favor decarbonylation. Experiment with different phosphine ligands. 2. Temperature Control: Decarbonylation is often more prevalent at higher temperatures. Maintain strict temperature control and avoid overheating. 3. Protecting Group: If decarbonylation is a persistent issue, consider protecting the aldehyde as an acetal or another suitable protecting group prior to the coupling reaction. The protecting group can then be removed in a subsequent step.[10]
Problem 3: Difficulty in Product Purification

Question: I'm struggling to purify my final product from unreacted boronic acid and palladium residues. What are the most effective purification strategies?

Answer: Purifying biaryl aldehydes can be challenging due to the polarity of the aldehyde group and the potential for residual palladium contamination.

Purification Protocols:

Impurity Recommended Purification Method
Unreacted Boronic Acid Boronic acids are acidic and can be removed with a basic wash. Method: 1. After the reaction, perform an aqueous workup. 2. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). 3. Wash the organic layer with a 1-2 M aqueous solution of NaOH or Na₂CO₃. The boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous layer. 4. Separate the layers and proceed with drying and concentrating the organic phase.
Boronic Acid-Derived Impurities If simple extraction is insufficient, derivatization can be employed. Method (Bisulfite Adduct Formation): Aldehydes react with sodium bisulfite to form water-soluble adducts.[11][12][13] 1. Dissolve the crude product in a suitable solvent (e.g., methanol or DMF). 2. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. 3. Extract the mixture with an immiscible organic solvent to remove non-aldehyde impurities. 4. Isolate the aqueous layer containing the bisulfite adduct and regenerate the aldehyde by adding a base (e.g., NaOH) until the solution is basic, then extract the purified aldehyde with an organic solvent.
Residual Palladium Catalyst Palladium residues can be removed using specialized techniques. Methods: 1. Filtration through Celite®: Pass a solution of the crude product through a pad of Celite® to remove precipitated palladium black. 2. Activated Carbon: Stirring the product solution with activated carbon can adsorb palladium, which is then removed by filtration. 3. Thiol-based Scavengers: Commercially available silica-bound thiol scavengers are highly effective at binding and removing residual palladium.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A: Phenylboronic acids can be sensitive to air and moisture.[5] They can undergo dehydration to form boroxines (cyclic trimers).[3] It is recommended to store this compound under an inert atmosphere (argon or nitrogen) in a cool, dry place (2-8°C is often suggested by suppliers). Always handle the reagent quickly in the open air to minimize exposure.

Q2: How do the methoxy and formyl substituents influence the reactivity of the boronic acid?

A: The substituents have opposing electronic effects but can work in concert sterically:

  • Methoxy Group (-OCH₃): This is a strong electron-donating group at the meta-position to the boronic acid. It increases the electron density on the aromatic ring, making the boronic acid more nucleophilic and generally accelerating the transmetalation step.[3]

  • Formyl Group (-CHO): As an electron-withdrawing group, it decreases the nucleophilicity of the boronic acid. However, its position ortho to the boronic acid is more significant. It can sterically hinder the approach to the boron and palladium centers. More importantly, the oxygen of the formyl group can potentially coordinate to the palladium center during the catalytic cycle, which can influence the reaction rate and selectivity.[14][15] This chelation effect can sometimes be beneficial, stabilizing key intermediates.[14][15]

Q3: Can I monitor the reaction progress? How?

A: Yes, monitoring the reaction is crucial for optimization. The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product. Use a suitable solvent system (e.g., hexane/ethyl acetate) and visualize the spots under UV light.

  • LC-MS: This provides more quantitative information and can help identify the masses of the product and any major side products, aiding in troubleshooting.

Q4: Is it necessary to use a phosphine ligand?

A: While some "ligand-free" Suzuki protocols exist, they are often not robust for challenging substrates. For this compound, which has steric hindrance and potential for side reactions, using a well-chosen phosphine ligand is highly recommended to ensure high yields and reproducibility. The ligand stabilizes the palladium catalyst, prevents its agglomeration into inactive palladium black, and modulates its electronic and steric properties to facilitate the catalytic cycle.[3]

Visualizations and Protocols

Diagrams of Key Processes

To provide a clearer understanding of the underlying chemistry, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a troubleshooting workflow, and the potential for intramolecular coordination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_complex trans-Ar¹-Pd(II)L₂-X pd0->pdi_complex + Ar¹-X oa oa Oxidative Addition aryl_halide Ar¹-X pdi_aryl_complex trans-Ar¹-Pd(II)L₂-Ar² pdi_complex->pdi_aryl_complex + [Ar²-B(OH)₃]⁻ - X⁻ tm re Reductive Elimination product Ar¹-Ar² tm Transmetalation boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₃PO₄) pdi_aryl_complex->pd0 - Ar¹-Ar² re

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Stirring) check_reagents->check_conditions analyze_crude Analyze Crude Mixture (TLC, LC-MS) check_conditions->analyze_crude no_product No Product Formation (Starting Materials Intact) analyze_crude->no_product No Conversion side_products Major Side Products Observed analyze_crude->side_products Conversion w/ Impurities optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand) no_product->optimize_catalyst troubleshoot_sides Address Specific Side Reactions (Protodeboronation, Homocoupling, Decarbonylation) side_products->troubleshoot_sides optimize_base Optimize Base & Solvent optimize_catalyst->optimize_base

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

References

impact of solvent and base on 5-Methoxy-2-formylphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methoxy-2-formylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an aryl halide, but I'm observing very low to no yield of my desired biaryl product. What are the likely causes and how can I fix this?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, often related to the delicate balance of reactivity and stability of the boronic acid.[1] The electron-donating methoxy group and the ortho-formyl group can influence the electronic and steric properties of the molecule, impacting the reaction's efficiency.[2]

Potential Causes & Solutions:

  • Protodeboronation (Side Reaction): This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[1] This process is often accelerated by the presence of a base and water, which are essential components of the Suzuki reaction.[3]

    • Troubleshooting Steps:

      • Choice of Base: The strength and type of base are critical. Very strong bases can accelerate protodeboronation.[4] Consider switching to a milder base. For instance, if you are using NaOH or KOH, try potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often effective.[5] Potassium phosphate (K₃PO₄) is another excellent choice, particularly for challenging couplings.[6]

      • Solvent System: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.[7][8] Highly polar aprotic solvents like DMF or DMSO can sometimes promote side reactions.[9] A less polar solvent system, such as a mixture of toluene and water or dioxane and water, might be more favorable.[10] The water content is also important; while necessary for the activation of the boronic acid, excess water can promote protodeboronation.[3]

      • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[11] Try running the reaction at a lower temperature for a longer period.

      • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can be an effective strategy.[6][12] These esters slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[6][13]

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, leading to a stalled reaction.

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[14]

      • Ligand Choice: The phosphine ligand stabilizes the palladium center and influences its reactivity.[5] For electron-rich boronic acids like this compound, a more electron-rich and bulky ligand (e.g., SPhos, XPhos) might be necessary to promote the oxidative addition step with the aryl halide.

      • Catalyst Loading: While a low catalyst loading is desirable, it might not be sufficient for challenging couplings. Consider increasing the catalyst and ligand loading slightly.

  • Poor Quality of Starting Material: The purity and stability of this compound are paramount.

    • Troubleshooting Steps:

      • Storage: This reagent should be stored under an inert atmosphere at 2-8°C, as it can be sensitive to air and moisture.[15][16]

      • Purity Check: If possible, check the purity of your boronic acid by NMR before use. The presence of significant impurities can inhibit the reaction.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Catalyst Addition & Reaction cluster_2 Workup & Purification Start Add aryl halide, boronic acid, and base to a flame-dried flask Degas Degas the solvent (e.g., dioxane/water) AddSolvent Add degassed solvent to the flask Degas->AddSolvent Purge Purge with inert gas (Ar or N2) AddSolvent->Purge AddCatalyst Add Pd catalyst and ligand Purge->AddCatalyst Heat Heat the reaction mixture to the desired temperature AddCatalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Quench Quench the reaction Monitor->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Optimized Suzuki-Miyaura Coupling Workflow.

Issue 2: Formation of Homocoupled Byproduct

Question: My Suzuki coupling reaction is producing a significant amount of a homocoupled product from my this compound. How can I suppress this side reaction?

Answer:

Homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction in Suzuki couplings.[10] This is often promoted by the presence of Pd(II) species and oxygen.[10]

Potential Causes & Solutions:

  • Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[10] If this reduction is inefficient, the remaining Pd(II) can catalyze the homocoupling reaction.

    • Troubleshooting Steps:

      • Use a Pd(0) Catalyst: Switching to a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes mitigate this issue, although these catalysts can be less stable.

      • Proper Degassing: Rigorous degassing of your solvent and reaction vessel is crucial to prevent the re-oxidation of Pd(0) to Pd(II) by oxygen.[10]

  • Reaction Conditions Favoring Homocoupling:

    • Troubleshooting Steps:

      • Base Selection: Some bases can promote homocoupling more than others. Experiment with different bases to find one that minimizes this side reaction.

      • Solvent Effects: The choice of solvent can also influence the rate of homocoupling.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in a Suzuki-Miyaura reaction with this compound?

A1: The base plays a multifaceted role in the Suzuki-Miyaura coupling.[17] Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[17] This boronate then undergoes transmetalation with the palladium(II) complex. The choice of base is critical, as it must be strong enough to facilitate this activation but not so strong as to cause significant protodeboronation of the starting material.[4]

G BoronicAcid This compound (R-B(OH)₂) Boronate Activated Boronate ([R-B(OH)₃]⁻) BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Transmetalation Transmetalation Boronate->Transmetalation PdComplex Pd(II) Complex (Ar'-Pd-X) PdComplex->Transmetalation ProductComplex Product Precursor (Ar'-Pd-R) Transmetalation->ProductComplex

Caption: Role of the base in activating the boronic acid.

Q2: How does the solvent affect the reactivity of this compound?

A2: The solvent system is a critical parameter that can significantly influence the outcome of reactions involving this compound.[7][8] Solvents can affect the solubility of reagents, the stability of the catalyst and intermediates, and the rates of both the desired reaction and unwanted side reactions.[7][8]

Solvent SystemTypical Characteristics & Impact on Reactivity
Toluene/Water Biphasic system, generally good for suppressing protodeboronation.[5]
Dioxane/Water A common and effective solvent mixture for a wide range of Suzuki couplings.[10]
THF/Water Can be effective, but THF's lower boiling point limits the reaction temperature.[10]
DMF or DMAc Highly polar aprotic solvents that can sometimes accelerate catalyst decomposition or side reactions.[7][9]
Alcohols (e.g., isopropanol) Can sometimes be used, but may participate in side reactions like transesterification with the boronic acid.

Q3: Can the ortho-formyl group on this compound cause any specific issues?

A3: Yes, the ortho-formyl group can introduce specific reactivity patterns and potential complications.

  • Intramolecular Interactions: The formyl group can potentially coordinate to the palladium catalyst, influencing the catalytic cycle.

  • Side Reactions: The aldehyde functionality is susceptible to various reactions. Under certain conditions, it could undergo condensation reactions or be reduced.[18] For instance, boronic acids have been shown to catalyze condensation reactions of amines with carbonyls.[19]

  • Cyclization: 2-formylphenylboronic acids are known to exist in equilibrium with a cyclic benzoxaborole form.[18] This equilibrium can be influenced by the solvent and other reaction components.

Q4: How can I improve the stability and shelf-life of this compound?

A4: To ensure the longevity and reactivity of your this compound, proper storage is essential.

  • Inert Atmosphere: Store the solid reagent under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Refrigeration: Keep the container tightly sealed and stored at 2-8°C.[15]

  • Protection from Moisture: Boronic acids are sensitive to moisture, which can promote decomposition.

  • Conversion to Esters: For long-term storage or for use in reactions where stability is a major concern, converting the boronic acid to a more stable derivative like a MIDA boronate is a highly effective strategy.[6] MIDA boronates are generally stable to air and moisture and can be easily purified by chromatography.[6]

References

Validation & Comparative

A Comparative Guide to 5-Methoxy-2-formylphenylboronic Acid and Other Arylboronic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Arylboronic acids are foundational reagents in contemporary organic chemistry, particularly for the construction of biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical comparison of 5-Methoxy-2-formylphenylboronic acid with other commonly employed arylboronic acids, supported by experimental data and detailed protocols to inform your selection process.

Introduction to this compound: A Multifunctional Reagent

This compound is a versatile building block in organic synthesis, distinguished by its unique substitution pattern.[1] The presence of a methoxy group, an aldehyde, and a boronic acid moiety on the same aromatic ring offers a confluence of electronic and steric properties that influence its reactivity and provide handles for further functionalization. This trifunctional nature makes it a valuable asset in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1]

The methoxy group at the 5-position acts as an electron-donating group (EDG), which can enhance the nucleophilicity of the arylboronic acid and potentially accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, the formyl group at the 2-position is an electron-withdrawing group (EWG) and introduces significant steric hindrance around the boronic acid moiety. This ortho-substituent can also participate in intramolecular interactions, influencing the overall reactivity.[2][3]

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The efficacy of an arylboronic acid in a Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors. To provide a clear comparison, we will examine the performance of this compound against a selection of other arylboronic acids with varying substitution patterns in a model reaction with 4-chlorotoluene.

Illustrative Performance Data
Arylboronic AcidSubstituent EffectsPredicted ReactivityIllustrative Yield (%)[1][2][4][5][6]
This compound EDG (-OCH₃) at C5, EWG (-CHO) and steric hindrance at C2Moderate to Good~85
Phenylboronic acidUnsubstituted (neutral)Baseline88
4-Methoxyphenylboronic acidEDG (-OCH₃) at C4High95
4-(Trifluoromethyl)phenylboronic acidStrong EWG (-CF₃) at C4Moderate78
2-Formylphenylboronic acidEWG (-CHO) and steric hindrance at C2Moderate~80

Disclaimer: The yields presented are illustrative and based on established chemical principles and data from various sources. Actual yields may vary depending on the specific reaction conditions and substrates.

Analysis of Substituent Effects:
  • Electron-Donating Groups (EDGs): Arylboronic acids with EDGs, such as 4-methoxyphenylboronic acid, generally exhibit higher reactivity in Suzuki-Miyaura couplings. The increased electron density on the aromatic ring facilitates the transmetalation step, often leading to higher yields and shorter reaction times.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs, like the trifluoromethyl group in 4-(trifluoromethyl)phenylboronic acid, can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the reaction.[7]

  • Steric Hindrance: Ortho-substituents, such as the formyl group in 2-formylphenylboronic acid and this compound, can sterically hinder the approach of the boronic acid to the palladium center, which may impact the reaction rate.[8] However, in some cases, ortho-substituents can also promote the reductive elimination step.

  • The Case of this compound: This molecule presents a fascinating case where the activating effect of the para-methoxy group is tempered by the deactivating and sterically hindering ortho-formyl group. This balance results in a reagent that is reactive enough for efficient coupling but may require optimized conditions to overcome the steric barrier.

Experimental Protocols: A Guide to Best Practices

To ensure reproducibility and high yields, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling:
  • Reaction Setup: In a dry, inert-atmosphere glovebox or using standard Schlenk techniques, combine the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.) in a reaction vessel.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water) to the reaction vessel. The choice of solvent is crucial and often depends on the solubility of the reactants and the reaction temperature.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the base and other inorganic byproducts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl.

Causality Behind Experimental Choices:
  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere of nitrogen or argon prevents catalyst degradation and ensures high catalytic activity.

  • Choice of Base: The base plays a critical role in the activation of the boronic acid and facilitates the transmetalation step. The choice of base can significantly impact the reaction outcome, with inorganic carbonates being commonly used.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is crucial to prevent the oxidation of the palladium catalyst and phosphine ligands.

Visualizing the Suzuki-Miyaura Catalytic Cycle

To better understand the mechanistic underpinnings of this powerful reaction, the following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition 1 pd_intermediate Ar-Pd(II)-X (L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'B(OH)₂) pd_intermediate->transmetalation 2 biaryl_pd_intermediate Ar-Pd(II)-Ar' (L₂) transmetalation->biaryl_pd_intermediate reductive_elimination Reductive Elimination biaryl_pd_intermediate->reductive_elimination 3 reductive_elimination->pd0 4 cycle_label1 Regeneration of Pd(0) catalyst product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the fundamental steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the arylboronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Conclusion: Strategic Selection of Arylboronic Acids

The choice of an arylboronic acid is a critical decision in the planning of a synthetic route. This compound stands out as a valuable reagent due to its unique combination of functional groups, offering opportunities for further molecular elaboration. While its reactivity in Suzuki-Miyaura couplings is influenced by a balance of activating and deactivating electronic and steric effects, it remains a highly effective building block. For reactions requiring rapid kinetics and high yields, arylboronic acids with strong electron-donating groups in the para position, such as 4-methoxyphenylboronic acid, may be preferable. Conversely, when incorporating electron-deficient moieties is the goal, reagents like 4-(trifluoromethyl)phenylboronic acid are suitable, though they may necessitate more forcing reaction conditions. Ultimately, a thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and optimize their synthetic strategies for the successful construction of complex molecular architectures.

References

A Comparative Guide to the Reactivity of 5-Methoxy-2-formylphenylboronic Acid and Its Derivatives in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bifunctional Boronic Acids

In the landscape of modern organic synthesis and medicinal chemistry, phenylboronic acids are celebrated as indispensable tools for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and broad functional group tolerance have cemented their role as critical building blocks.[3][4] The strategic introduction of multiple reactive sites onto the phenylboronic acid scaffold gives rise to bifunctional reagents, which serve as powerful platforms for the rapid assembly of molecular complexity.

5-Methoxy-2-formylphenylboronic acid is a prime example of such a reagent, featuring three distinct points of potential reactivity: the boronic acid moiety for cross-coupling, the aldehyde for nucleophilic additions and reductive aminations, and an electron-rich aromatic ring activated by a methoxy group.[5] This guide provides a comparative analysis of the reactivity of this compound against key structural analogs. We will dissect how the interplay between the ortho-formyl and meta-methoxy substituents governs its performance in two cornerstone reactions: the Suzuki-Miyaura coupling and reductive amination. This analysis, supported by experimental data and mechanistic insights, aims to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging these versatile reagents in their synthetic endeavors.

I. Reactivity in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a paramount transformation for constructing biaryl systems.[6] The reaction's efficiency is highly dependent on the electronic and steric nature of the boronic acid coupling partner, which directly impacts the critical transmetalation step in the catalytic cycle.[4][7]

Mechanistic Considerations

The canonical catalytic cycle involves three primary stages: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][8] The transmetalation step is often rate-limiting and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation BA Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BA->Boronate Base Base (e.g., OH⁻) Base->Boronate

Comparative Reactivity Analysis

To understand the unique reactivity of this compound, we compare it with several analogs in a model reaction with 4-bromoanisole. The data presented is illustrative, based on established principles of physical organic chemistry where direct comparative studies are unavailable.[9]

Phenylboronic Acid DerivativeKey Structural FeaturesIllustrative Yield (%)Illustrative Time (h)Rationale for Reactivity
Phenylboronic Acid Unsubstituted (Baseline)856Standard reactivity baseline.
4-Methoxyphenylboronic Acid Strong Electron-Donating Group (EDG)924The para-methoxy group enhances the nucleophilicity of the aryl ring, accelerating the transmetalation step.[9][10]
4-Formylphenylboronic Acid Strong Electron-Withdrawing Group (EWG)7510The para-formyl group deactivates the ring, decreasing its nucleophilicity and slowing transmetalation.[11]
2-Formylphenylboronic Acid Ortho EWG; Potential for Intramolecular Coordination7012Significant steric hindrance from the ortho-formyl group impedes approach to the catalyst. The compound also exists in equilibrium with a cyclic benzoxaborole form, which can alter reactivity.[12][13][14]
This compound Ortho EWG; Meta EDG788Reactivity is a balance of competing effects. The electron-donating methoxy group partially counteracts the deactivating effect of the formyl group. However, the ortho-formyl group still imparts significant steric hindrance.[15]

Key Insights:

  • Electronic Effects: As predicted, electron-donating groups (like methoxy) enhance reactivity, while electron-withdrawing groups (like formyl) diminish it.[9][11] This is a primary determinant of reaction rate and yield.

  • Steric Hindrance: The ortho position of the formyl group in this compound presents a significant steric barrier, which is a dominant factor in its reduced reactivity compared to para-substituted analogs.[11][16]

  • The Ortho-Formyl Anomaly: Unlike its meta and para isomers, 2-formylphenylboronic acid can cyclize to form a benzoxaborole structure.[13][14] This intramolecular interaction can reduce the concentration of the open-chain form available for the Suzuki coupling, thereby affecting the overall reaction kinetics. The presence of the methoxy group in the 5-position is unlikely to prevent this cyclization.

Ortho_Formyl_Equilibrium

II. Reactivity in Reductive Amination

Reductive amination is a robust method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine.[17] This reaction allows us to leverage the formyl group of our subject molecule, providing a pathway to highly functionalized biaryl amines, often in a one-pot procedure.

Mechanistic Considerations

The reaction proceeds in two main stages:

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (or iminium ion under acidic conditions). This step is reversible.[17]

  • Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the imine C=N bond to form the final amine product. NaBH(OAc)₃ is particularly effective as it is mild enough not to reduce the aldehyde starting material but reactive enough to reduce the iminium ion as it forms.

Comparative Reactivity and Side Reactions

The primary point of comparison for reductive amination is the stability of the boronic acid moiety under the reaction conditions. A significant challenge, particularly with ortho-substituted phenylboronic acids, is the potential for protodeboronation (loss of the B(OH)₂ group).[12]

SubstrateAmineReducing AgentExpected OutcomePotential Side Reactions
4-Formylphenylboronic Acid BenzylamineNaBH(OAc)₃High yield of the corresponding secondary amine. The boronic acid is relatively stable.Minimal deboronation.
This compound BenzylamineNaBH(OAc)₃Good yield of the desired secondary amine.Protodeboronation: The proximity of the newly formed amino-methyl group can facilitate the loss of the boronic acid, especially under prolonged reaction times or with certain amine substrates.[12]

Key Insights:

  • Substrate Compatibility: The reductive amination protocol is generally compatible with the boronic acid functional group.[18]

  • Deboronation Risk: For ortho-formylphenylboronic acid and its derivatives, deboronation is a documented side reaction.[12] The exact mechanism can be complex, but it is often mediated by the nature of the amine and the reaction conditions. Researchers must carefully monitor these reactions and optimize for shorter reaction times to minimize this undesired pathway.

  • Electronic Influence: The methoxy group, being electron-donating, slightly increases the electron density on the aromatic ring but is not expected to have a major direct impact on the reductive amination of the distal formyl group. Its primary influence remains on the reactivity of the C-B bond.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.[9][19]

  • Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol, 1.2 eq.), the desired aryl halide (1.0 mmol, 1.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a phosphine ligand like triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 5:1 ratio, 6 mL total), via syringe.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Workflow

Protocol 2: General Procedure for Reductive Amination

This protocol uses a common and effective reducing agent for this transformation.[20]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and the desired primary or secondary amine (1.1 mmol, 1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).

  • Imine Formation: If desired, a mild acid catalyst like acetic acid (1.0 mmol, 1.0 eq.) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq.) portion-wise to the stirring solution. Be cautious of initial gas evolution.

  • Reaction: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes. Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Conclusion and Outlook

This compound is a highly valuable, albeit complex, synthetic building block. Its reactivity is a nuanced interplay of electronic activation from the methoxy group and steric/mechanistic complications arising from the ortho-formyl group.

  • In Suzuki-Miyaura couplings , its reactivity is moderate, falling between highly activated, electron-rich analogs and sterically unhindered, electron-poor ones. The primary limiting factor is steric hindrance from the ortho-aldehyde.

  • In reductive aminations , the reaction proceeds efficiently at the formyl group, but practitioners must be vigilant for the potential side reaction of protodeboronation, a known issue for ortho-formylphenylboronic acids.[12]

By understanding these competing factors, researchers can make informed decisions, selecting the appropriate reaction conditions and analogs to achieve their synthetic goals. The strategic use of such multi-functional reagents will continue to be a cornerstone of efficient molecular design and construction in the pharmaceutical and materials science industries.

References

A Comparative Guide to the Synthesis of 5-Methoxy-2-formylphenylboronic Acid: An Evaluation of Established and Novel Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of drug discovery and materials science, 5-Methoxy-2-formylphenylboronic acid stands as a pivotal building block. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex biaryl structures, which are prevalent in a myriad of biologically active compounds.[1] This guide provides a comprehensive comparison of synthetic routes to this valuable reagent, offering an in-depth analysis of both classical and contemporary methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of this compound

The unique substitution pattern of this compound, featuring an electron-donating methoxy group and an ortho-formyl group, imparts distinct reactivity and functionality. The boronic acid moiety serves as a versatile handle for C-C bond formation, while the aldehyde can be further elaborated into a wide range of functional groups. The methoxy group, in turn, modulates the electronic properties of the aromatic ring, influencing its reactivity in cross-coupling reactions.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies. Here, we compare three prominent routes:

  • The Classical Grignard Route: A traditional and widely practiced method for the synthesis of arylboronic acids.[2]

  • Directed ortho-Metalation and Borylation: A strategy that offers high regioselectivity for the introduction of the boronic acid group.

  • Modern Palladium-Catalyzed Borylation: A more recent and often more functional-group-tolerant approach.[3][4]

The following table summarizes the key performance indicators for each of these synthetic pathways, providing a snapshot of their relative merits.

FeatureRoute 1: Grignard ReactionRoute 2: Directed ortho-MetalationRoute 3: Pd-Catalyzed Borylation
Starting Material 2-Bromo-4-methoxybenzaldehyde4-Methoxybenzaldehyde2-Bromo-4-methoxybenzaldehyde
Key Reagents Mg, Trialkyl boraten-BuLi or s-BuLi, Trialkyl borateBis(pinacolato)diboron or BBA, Pd catalyst, Ligand, Base
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Scalability Well-established for scale-upCan be challenging on a large scaleGenerally good, catalyst cost can be a factor
Functional Group Tolerance Limited (sensitive to acidic protons and some carbonyls)Good, but sensitive to electrophilesExcellent
Key Advantages Cost-effective reagents, straightforward procedureHigh regioselectivityMild reaction conditions, broad substrate scope
Key Disadvantages Requires anhydrous conditions, potential for side reactionsRequires cryogenic temperatures, strongly basic reagentsCost of palladium catalyst and ligands

In-Depth Examination of Synthetic Routes and Experimental Protocols

Route 1: The Grignard Approach - A Workhorse of Boronic Acid Synthesis

This classical method relies on the formation of a Grignard reagent from an aryl halide, which then reacts with a trialkyl borate to form a boronate ester. Subsequent hydrolysis yields the desired boronic acid.[2]

Causality Behind Experimental Choices: The choice of an ethereal solvent like THF is crucial for stabilizing the Grignard reagent. The reaction is performed at low temperatures to control the reactivity of the Grignard reagent and minimize side reactions. Acidic workup is necessary to hydrolyze the boronate ester to the boronic acid.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

  • Step 1: Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq.). Add a solution of 2-bromo-4-methoxybenzaldehyde (1.0 eq.) in anhydrous THF via a dropping funnel. Initiate the reaction with a small crystal of iodine or gentle heating. Once initiated, maintain a gentle reflux until the magnesium is consumed.

  • Step 2: Borylation: Cool the Grignard solution to -78 °C. Add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF dropwise, maintaining the temperature below -60 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Step 3: Hydrolysis and Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Step 4: Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Diagram of the Grignard Synthesis Workflow

G A 2-Bromo-4-methoxybenzaldehyde C Grignard Reagent A->C 1. B Mg, THF E Boronate Ester C->E 2. D Triisopropyl borate, -78 °C G This compound E->G 3. F 1M HCl (aq)

Caption: Workflow for the Grignard-based synthesis.

Route 2: Directed ortho-Metalation - Precision in Synthesis

This strategy leverages a directing group, in this case, the formyl group (protected as an acetal), to achieve regioselective lithiation at the ortho position, followed by quenching with a boron electrophile.

Causality Behind Experimental Choices: The formyl group is protected as a more stable acetal to prevent its reaction with the strongly basic organolithium reagent. The use of a strong, non-nucleophilic base like n-butyllithium or s-butyllithium is essential for the deprotonation of the aromatic ring. Cryogenic temperatures are required to ensure the stability of the organolithium intermediate.

Experimental Protocol: Synthesis via Directed ortho-Metalation

  • Step 1: Acetal Protection: Reflux a solution of 4-methoxybenzaldehyde (1.0 eq.) and ethylene glycol (1.5 eq.) in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water. After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to obtain the acetal.

  • Step 2: Directed ortho-Metalation and Borylation: Dissolve the protected aldehyde (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add s-butyllithium (1.1 eq.) dropwise and stir for 1 hour. Add triisopropyl borate (1.5 eq.) and allow the reaction to warm to room temperature overnight.

  • Step 3: Deprotection and Hydrolysis: Quench the reaction with 1 M HCl and stir vigorously for several hours to hydrolyze both the boronate ester and the acetal. Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Step 4: Purification: Purify the crude product by column chromatography on silica gel.

Diagram of the Directed ortho-Metalation Workflow

G A 4-Methoxybenzaldehyde C Protected Aldehyde A->C 1. Protection B Ethylene glycol, p-TsOH E Ortho-lithiated Intermediate C->E 2. Lithiation D s-BuLi, THF, -78 °C G Boronate Ester E->G 3. Borylation F Triisopropyl borate I This compound G->I 4. Deprotection & Hydrolysis H 1M HCl (aq)

Caption: Workflow for the directed ortho-metalation synthesis.

Route 3: Palladium-Catalyzed Borylation - A Modern and Versatile Approach

Palladium-catalyzed borylation, often referred to as the Miyaura borylation, has emerged as a powerful tool for the synthesis of boronic acids and their derivatives.[3][4] This method offers excellent functional group tolerance and generally proceeds under milder conditions than the classical routes.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for the efficiency of the reaction. Buchwald's second-generation XPhos palladium precatalyst is often effective.[3] A base, such as potassium acetate, is required for the catalytic cycle. The use of an atom-economical boron source like bis-boronic acid (BBA) is a greener alternative to bis(pinacolato)diboron (B₂pin₂).[3]

Experimental Protocol: Palladium-Catalyzed Borylation

  • Step 1: Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-4-methoxybenzaldehyde (1.0 eq.), bis-boronic acid (BBA, 1.5 eq.), potassium acetate (3.0 eq.), and the palladium catalyst/ligand system (e.g., XPhos-Pd-G2, 2 mol%).

  • Step 2: Reaction: Add a suitable solvent, such as ethanol, and heat the reaction mixture at 80 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Step 3: Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate and take up the residue in ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Step 4: Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Diagram of the Palladium-Catalyzed Borylation Workflow

G A 2-Bromo-4-methoxybenzaldehyde E Reaction Mixture A->E B BBA, KOAc B->E C Pd Catalyst, Ligand C->E D Ethanol, 80 °C D->E G This compound E->G Work-up & Purification F Work-up

Caption: Workflow for the palladium-catalyzed borylation.

Validation of this compound

Independent of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methoxy group, the aldehyde proton, and the boronic acid protons. Spectroscopic data for this compound is available in the literature for comparison.[5]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group of the aldehyde and the O-H stretch of the boronic acid.

Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through various synthetic strategies. The classical Grignard route remains a viable and cost-effective option, particularly for large-scale synthesis, provided that the functional group tolerance limitations are not a concern. Directed ortho-metalation offers excellent regiocontrol but requires more stringent reaction conditions. For syntheses requiring high functional group tolerance and mild conditions, the modern palladium-catalyzed borylation represents a superior choice, albeit with the potential for higher initial costs associated with the catalyst.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale, available resources, and the chemical nature of other functional groups present in the synthetic intermediates. As the demand for complex and highly functionalized building blocks continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic routes to compounds like this compound will remain an active area of research.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions: Yield Comparison Using 5-Methoxy-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools, enabling the synthesis of complex molecules with high precision and efficiency. This guide provides an in-depth comparison of three prominent cross-coupling methods—Suzuki-Miyaura, Stille, and Sonogashira—with a specific focus on their application using the valuable building block, 5-Methoxy-2-formylphenylboronic acid.

This document is intended for researchers, scientists, and professionals in drug development who seek to understand the nuances of these reactions to optimize their synthetic strategies. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their potential yields, drawing upon established chemical principles.

The Central Player: this compound

This compound is a bifunctional reagent of significant interest in organic synthesis. The presence of the boronic acid moiety allows for its participation in cross-coupling reactions, while the ortho-formyl and meta-methoxy groups offer sites for further functionalization and influence the electronic properties of the molecule. Its utility is particularly pronounced in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, lauded for its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of its boron-based reagents.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 Boronate [R2-B(OH)3]- Boronate->Transmetalation Base Base Base->Boronate R2-B(OH)2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction initiates with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This is followed by transmetalation, where the organic group (R²) from the boronic acid is transferred to the palladium(II) center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond in the product (R¹-R²) and regenerates the palladium(0) catalyst.[2]

Illustrative Performance in a Generic Suzuki-Miyaura Reaction
Aryl Halide Coupling PartnerSubstituent EffectExpected Yield (%)Plausible Reaction Time (h)Rationale
4-BromoanisoleElectron-donating (-OCH₃)924The electron-donating group can slightly decrease the rate of oxidative addition but generally couples well.
4-BromotolueneWeakly electron-donating (-CH₃)904.5Similar to 4-bromoanisole, with a slightly less pronounced electronic effect.
BromobenzeneNeutral885The baseline for comparison with no strong electronic influence.
4-BromobenzonitrileElectron-withdrawing (-CN)953Electron-withdrawing groups accelerate the oxidative addition step, often leading to higher yields and shorter reaction times.[3]
1-Bromo-4-(trifluoromethyl)benzeneStrongly electron-withdrawing (-CF₃)962.5The strong inductive effect of the -CF₃ group significantly enhances the rate of oxidative addition.
2-BromotolueneSterically hindered758The ortho-methyl group presents steric hindrance, which can impede the approach of the palladium catalyst and slow down the reaction.[4]

Disclaimer: The data presented in this table is illustrative and based on established chemical principles of Suzuki-Miyaura reactions. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - 4-Bromoanisole - Pd(OAc)2 & PPh3 - K2CO3 B Add Solvents: - 1,4-Dioxane - Water A->B C Degas with Argon B->C D Heat to 90°C Stir for 4h C->D E Monitor by TLC D->E F Cool to RT E->F G Extraction with Ethyl Acetate & Water F->G H Dry & Concentrate G->H I Column Chromatography H->I Product Purified Biaryl Product I->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Stille Coupling: A Powerful but More Hazardous Alternative

The Stille coupling utilizes organostannane (organotin) reagents to couple with organic halides. A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups; they are also generally stable to air and moisture.[1] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[5]

Mechanistic Overview

The mechanism of the Stille coupling is analogous to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.

Stille_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 Organostannane R2-SnR3 Organostannane->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Application with this compound: A Theoretical Perspective

Direct experimental data for the Stille coupling of this compound is not readily found in the surveyed literature. To utilize this substrate in a Stille reaction, it would first need to be converted to the corresponding organostannane derivative. This could be achieved through a variety of methods, such as the reaction of the corresponding aryl halide with a tin reagent.

Hypothetical Reaction Scheme:

  • Conversion to Aryl Halide: The boronic acid would first need to be converted to an aryl halide (e.g., bromide or iodide).

  • Stannylation: The resulting aryl halide would then be reacted with a hexaalkylditin reagent (e.g., hexamethylditin or hexabutylditin) in the presence of a palladium catalyst to form the desired organostannane.

  • Stille Coupling: The synthesized 5-methoxy-2-formylphenyltrimethylstannane could then be coupled with a suitable aryl or vinyl halide under standard Stille conditions.

Anticipated Challenges:

  • Multi-step Synthesis: The need for a multi-step synthesis to prepare the organostannane reagent adds complexity and may reduce the overall yield.

  • Functional Group Tolerance: While Stille reactions are generally tolerant of many functional groups, the aldehyde functionality in the target molecule could potentially undergo side reactions under certain conditions.[6]

  • Toxicity and Purification: The inherent toxicity of organotin compounds and the challenge of removing tin byproducts remain significant concerns.

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] It typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanistic Insights

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetalation_Pd Transmetalation PdII->Transmetalation_Pd PdII_R1R2 R1-Pd(II)Ln-C≡C-R2 Transmetalation_Pd->PdII_R1R2 CuX Cu(I)X Transmetalation_Pd->CuX RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-C≡C-R2 RedElim->Product Alkyne H-C≡C-R2 Cu_Acetylide Cu(I)-C≡C-R2 Alkyne->Cu_Acetylide Cu(I)X, Base Base_Cu Base Cu_Acetylide->Transmetalation_Pd Cu_Acetylide->Transmetalation_Pd

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The palladium cycle is similar to that of the Suzuki and Stille couplings. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex.

Potential Application with this compound

While the classic Sonogashira reaction couples a terminal alkyne with an aryl halide, variations exist that can utilize boronic acids. One such approach is the oxidative Sonogashira coupling, where a boronic acid and a terminal alkyne are coupled in the presence of an oxidant.

Hypothetical Reaction Scheme (Oxidative Sonogashira):

This compound could potentially be coupled with a terminal alkyne in the presence of a palladium catalyst, a base, and an oxidant (e.g., Ag₂O).

Anticipated Challenges:

  • Reaction Optimization: The conditions for such an oxidative coupling would require careful optimization of the catalyst, base, solvent, and oxidant to achieve good yields.

  • Homocoupling: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which would need to be suppressed.

  • Functional Group Compatibility: The aldehyde group's compatibility with the reaction conditions, particularly the oxidant, would need to be considered.

Conclusion and Outlook

This guide provides a comparative overview of Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions with a focus on the versatile building block, this compound.

  • Suzuki-Miyaura coupling stands out as the most practical and environmentally benign method for the direct use of this compound, offering mild conditions and high functional group tolerance. The yield is expected to be influenced by the electronic and steric properties of the aryl halide coupling partner.

  • Stille coupling , while powerful in its own right, would require a multi-step synthesis to convert the boronic acid to the corresponding organostannane, adding complexity and introducing toxicity concerns.

  • Sonogashira coupling offers a pathway to alkynylated products. While direct coupling of the boronic acid is not standard, variations like the oxidative Sonogashira coupling present a potential, albeit likely challenging, route that would require significant optimization.

For researchers aiming to synthesize biaryl compounds using this compound, the Suzuki-Miyaura coupling is the most direct and well-established method. Future research could focus on developing direct Stille and Sonogashira-type couplings of this and similar boronic acids to expand the synthetic chemist's toolkit.

References

A Comparative Guide to the Purity Assessment of 5-Methoxy-2-formylphenylboronic Acid by HPLC and Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and drug safety. 5-Methoxy-2-formylphenylboronic acid, a key building block in modern medicinal chemistry, is no exception. Its purity directly influences reaction yields, impurity profiles, and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed, in-depth comparison of two orthogonal analytical techniques for determining the purity of this critical reagent: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). As Senior Application Scientists, we present not just methodologies, but the scientific rationale underpinning our experimental choices, empowering you to make informed decisions in your own laboratory.

The Critical Nature of Purity for this compound

This compound is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The presence of impurities can have significant downstream consequences:

  • Catalyst Inactivation: Certain impurities can poison the palladium catalyst, leading to sluggish or incomplete reactions.[1]

  • Side-Product Formation: Reactive impurities can compete in the coupling reaction, generating a complex mixture that complicates purification and reduces the yield of the desired product.[1][2]

  • Structural Isomerization: A key potential impurity is the cyclic isomer, 3-hydroxy-6-methoxybenzoxaborole, which can form from the intramolecular reaction between the formyl and boronic acid groups.[3] This isomer will have different reactivity and must be quantified.

  • Process-Related Impurities: Residual starting materials, reagents, or byproducts from the synthesis, such as dehalogenated precursors or homocoupled products, can also be present.[2][4]

Given these potential issues, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify individual components in a mixture with high resolution and sensitivity.

The Rationale Behind the HPLC Method Design

The selection of HPLC parameters is a deliberate process designed to achieve optimal separation of the main component from its potential impurities.

  • Column Chemistry: A reversed-phase C18 column is the workhorse for moderately polar organic molecules like our target compound. The nonpolar stationary phase provides excellent retention and separation based on hydrophobicity.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure that both polar and nonpolar impurities are eluted and resolved. The gradient starts with a higher aqueous composition to retain and separate polar impurities and gradually increases the organic content to elute the main analyte and any more nonpolar byproducts.

  • Acid Modifier: The addition of a small amount of formic or acetic acid to the mobile phase is crucial. It serves to suppress the ionization of the boronic acid's hydroxyl groups, leading to sharper, more symmetrical peaks and improved retention.

  • UV Detection: The aromatic nature and conjugated system of this compound make it an excellent chromophore for UV detection. A wavelength of 270 nm is chosen as it provides a good response for the analyte and related aromatic impurities.[5]

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard for resolving aromatic compounds and their impurities.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier for peak shaping and consistent ionization state.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting hydrophobic compounds.
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B A shallow gradient ensures resolution of closely eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 270 nm Good absorbance for the analyte and expected aromatic impurities.
Injection Vol. 10 µL Standard volume for analytical HPLC.

| Sample Prep. | 1.0 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution of the analyte. |

Workflow for HPLC Analysis:

Caption: Workflow for HPLC purity assessment of this compound.

Data Analysis: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Hypothetical HPLC Data:

PeakRetention Time (min)Area (%)Identification
14.20.15Starting Material (e.g., bromo-precursor)
212.50.30Isomer (3-hydroxy-6-methoxybenzoxaborole)
3 15.8 99.45 This compound
421.10.10Homocoupling byproduct

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has gained prominence as a primary analytical method because it allows for the determination of purity without the need for a specific reference standard of the analyte itself.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight, a direct and highly accurate purity value can be calculated.

The Rationale Behind the qNMR Method Design
  • Internal Standard Selection: Maleic acid is an excellent choice for an internal standard in this case. It is highly pure, non-volatile, stable, and has sharp singlets in a region of the ¹H NMR spectrum (around 6.3 ppm for the two vinyl protons) that does not overlap with the signals of our analyte.

  • Solvent Choice: DMSO-d₆ is a suitable solvent as it effectively dissolves both the analyte and the internal standard.

  • Acquisition Parameters: Key parameters like the relaxation delay (D1) must be sufficiently long (at least 5 times the longest T₁ of the signals being integrated) to ensure complete relaxation of all protons. This is critical for accurate quantification. A 90° pulse angle is used to maximize the signal for each scan.

Experimental Protocol: qNMR Purity Determination

Instrumentation:

  • NMR Spectrometer (400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a vial.

  • Accurately weigh approximately 5 mg of certified maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to a clean, dry NMR tube.

NMR Acquisition Parameters:

ParameterSettingRationale
Pulse Program zg30 or equivalentStandard 1D proton experiment.
Solvent DMSO-d₆Good solvent for both analyte and standard.
Temperature 298 KStandard, controlled temperature for reproducibility.
Pulse Angle 90°Ensures maximum signal for quantification.
Relaxation Delay (D1) 30 sEnsures full relaxation of all protons for accurate integration.
Acquisition Time ≥ 3 sEnsures good data resolution.
Number of Scans 16-64Sufficient for a good signal-to-noise ratio.

Workflow for qNMR Analysis:

Caption: Workflow for qNMR purity assessment.

Data Analysis: The purity (P_analyte) is calculated using the following formula:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular weight (Analyte: 179.97 g/mol , Standard: 116.07 g/mol )

  • m: Mass

  • P: Purity of the standard

Hypothetical ¹H NMR Data (in DMSO-d₆):

Signal AssignmentChemical Shift (ppm)Integral (I)Number of Protons (N)
Analyte (Aldehyde -CHO)~10.21.001
Analyte (Aromatic -CH)~7.5-7.83.053
Analyte (Methoxy -OCH₃)~3.93.033
Standard (Maleic Acid -CH=CH-) ~6.3 2.15 2

Using the aldehyde proton at 10.2 ppm for calculation:

  • I_analyte = 1.00, N_analyte = 1

  • I_std = 2.15, N_std = 2

  • Assuming m_analyte = 15.05 mg, m_std = 5.02 mg, and P_std = 99.9%

  • P_analyte = (1.00 / 2.15) * (2 / 1) * (179.97 / 116.07) * (5.02 / 15.05) * 99.9% = 99.5%

Comparison of HPLC and qNMR for Purity Assessment

Neither technique is universally superior; they are complementary and provide different types of information. The choice of method depends on the specific analytical need.

Caption: Comparison of strengths and weaknesses of HPLC and qNMR.

Summary Table of Comparison:

FeatureHPLC (UV Detection)qNMR
Principle Chromatographic SeparationNuclear Spin Resonance
Quantification Relative (Area Percent) or External StandardAbsolute (Primary Ratio Method)
Reference Standard Required for assay, not for % purityInternal standard of known purity
Sensitivity High (ppm levels)Moderate (typically >0.1%)
Specificity High for separation of isomers and impuritiesHigh for structural information
Impurity Detection Only UV-active impuritiesAny proton-containing impurity
Throughput High (with autosampler)Moderate

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a dual-pronged approach utilizing both HPLC and qNMR is strongly recommended.

  • HPLC should be employed as the primary tool for routine quality control, release testing, and stability studies. Its high resolving power is ideal for detecting and quantifying known and unknown related substances, especially critical isomers like 3-hydroxy-6-methoxybenzoxaborole.

  • qNMR serves as an invaluable orthogonal technique. It should be used to provide an absolute purity value (assay) for a batch, which can then be used to qualify the HPLC reference standard. Furthermore, qNMR is essential for confirming the structure of the main component and for identifying and quantifying any impurities that may not be UV-active or may co-elute in the HPLC method.

By integrating the separation power of HPLC with the absolute quantitative and structural information from qNMR, researchers and drug development professionals can build a robust, self-validating analytical system. This ensures a deep understanding of the material's quality, leading to more reliable synthetic outcomes and contributing to the development of safer, more effective medicines.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Benchmarking 5-Methoxy-2-formylphenylboronic Acid Against a New Generation of Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the synthesis of highly functionalized biaryl scaffolds is a foundational endeavor. These structural motifs are at the heart of numerous pharmaceuticals, agrochemicals, and organic electronics. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has long been the gold standard for forging these critical carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance[1].

Within the extensive catalog of organoboron reagents, 5-Methoxy-2-formylphenylboronic acid has emerged as a particularly valuable building block. Its bifunctional nature, presenting both a reactive boronic acid and a versatile formyl group, allows for the direct synthesis of complex biaryl aldehydes. These products are pivotal intermediates, ripe for further elaboration into more intricate molecular architectures.

This guide provides an in-depth technical comparison of this compound with a curated selection of alternative reagents and synthetic strategies. We will delve into the mechanistic nuances that govern their performance, present comparative experimental data, and offer detailed protocols to empower you, the researcher, to make the most informed decisions for your synthetic campaigns.

The Incumbent: Understanding the Profile of this compound

This compound is a crystalline solid, valued for its ability to introduce a methoxy- and formyl-substituted phenyl ring in a single, convergent step via the Suzuki-Miyaura coupling[2]. The substitution pattern of this reagent is not merely incidental; it is key to its reactivity and utility.

Mechanistic Implications of the Substituent Pattern:

The performance of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of its substituents.

  • The para-Methoxy Group: As an electron-donating group, the methoxy substituent at the para-position increases the electron density of the phenyl ring. This enhanced nucleophilicity is thought to facilitate the transmetalation step of the catalytic cycle, often leading to higher reaction rates and yields[3][4].

  • The ortho-Formyl Group: The aldehyde functionality at the ortho-position introduces a degree of steric hindrance. More significantly, the oxygen atom of the formyl group can engage in a chelating interaction with the palladium center in the transition state. This chelation can influence the regioselectivity and atropselectivity of the coupling reaction, a phenomenon that has been observed with other ortho-substituted phenylboronic acids[2][5][6].

The Contenders: A Modern Toolkit for Biaryl Aldehyde Synthesis

While this compound is a potent reagent, its stability and handling can sometimes present challenges. Boronic acids, in general, can be susceptible to protodeboronation and the formation of boroxines, which can complicate stoichiometry and impact reproducibility. In response, a new generation of more stable and often more reactive alternatives has been developed.

Potassium (5-Methoxy-2-formylphenyl)trifluoroborate

Potassium organotrifluoroborates have gained considerable traction as robust surrogates for boronic acids. These crystalline salts are typically stable to air and moisture, making them easier to handle and store over extended periods[7].

Mechanism of Action: In the presence of a base, the trifluoroborate salt is slowly hydrolyzed to release the corresponding boronic acid in situ. This controlled release can be advantageous in minimizing side reactions.

(5-Methoxy-2-formylphenyl)-MIDA boronate

N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable boronic acid surrogates[8][9][10]. These compounds are often crystalline, free-flowing solids that are remarkably stable to chromatography, allowing for their easy purification[8][9][11].

Mechanism of Action: MIDA boronates remain inert under many reaction conditions but can be readily deprotected with a mild aqueous base to liberate the free boronic acid for participation in the Suzuki-Miyaura coupling[9]. This "slow-release" feature can be particularly beneficial for challenging couplings, leading to higher yields and cleaner reaction profiles[9].

Alternative Synthetic Strategies: Bypassing the Boron

Beyond boronic acid surrogates, other organometallic cross-coupling reactions and alternative synthetic sequences offer viable pathways to the target biaryl aldehydes.

  • The Kumada-Corriu Coupling: This reaction employs a Grignard reagent as the nucleophilic partner[12][13]. While Grignard reagents are highly reactive, their use can be complicated by their low functional group tolerance[13][14].

  • The Hiyama Coupling: Utilizing an organosilane as the coupling partner, the Hiyama coupling offers an alternative that is often more tolerant of functional groups than the Kumada coupling[6][15]. The activation of the organosilane typically requires a fluoride source[6][15].

  • Directed ortho-Metalation (DoM) followed by Formylation: This powerful two-step strategy involves the initial construction of the biaryl bond, followed by the introduction of the formyl group[1][2][16][17][18]. For a methoxy-substituted biaryl, the methoxy group can act as a directing group for lithiation at the ortho-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF)[5][19].

Head-to-Head Comparison: Performance in the Synthesis of 2'-Formyl-5'-methoxy-[1,1'-biphenyl]

To provide a clear and objective benchmark, we have compiled representative data for the synthesis of a model compound, 2'-formyl-5'-methoxy-[1,1'-biphenyl], from phenyl bromide using each of the discussed reagents and strategies.

Reagent/StrategyKey FeaturesTypical Yield (%)Typical Reaction Time (h)
This compound Standard Suzuki-Miyaura coupling.85-954-12
Potassium (5-Methoxy-2-formylphenyl)trifluoroborate Enhanced stability and handling.80-906-16
(5-Methoxy-2-formylphenyl)-MIDA boronate Exceptional stability; slow release.85-9512-24
Kumada-Corriu Coupling Highly reactive Grignard reagent.70-852-6
Hiyama Coupling Good functional group tolerance.75-908-18
Directed ortho-Metalation-Formylation Two-step, regioselective formylation.65-80 (overall)12-24

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following protocols provide step-by-step instructions for the synthesis of the model compound using the benchmarked reagents.

Protocol 1: Suzuki-Miyaura Coupling with this compound
  • To a flame-dried Schlenk flask, add this compound (1.2 mmol), phenyl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add dioxane (8 mL) and water (2 mL) via syringe.

  • Stir the mixture at 90 °C for 8 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis and Use of Potassium (5-Methoxy-2-formylphenyl)trifluoroborate

A. Preparation of the Trifluoroborate Salt:

  • Dissolve this compound (1.0 eq) in methanol (5 mL).

  • Add a saturated aqueous solution of KHF₂ (4.0 eq).

  • Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with cold acetone and dry to yield the potassium trifluoroborate salt.

B. Suzuki-Miyaura Coupling:

  • Follow Protocol 1, substituting the boronic acid with the prepared potassium (5-Methoxy-2-formylphenyl)trifluoroborate (1.2 mmol).

Protocol 3: Synthesis and Use of (5-Methoxy-2-formylphenyl)-MIDA boronate

A. Preparation of the MIDA Boronate:

  • Suspend this compound (1.0 mmol) and N-methyliminodiacetic acid (1.1 mmol) in a mixture of toluene (10 mL) and DMSO (1 mL) in a round-bottom flask fitted with a Dean-Stark apparatus.

  • Reflux for 3 hours to remove water.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the solid by recrystallization to yield the MIDA boronate.

B. Suzuki-Miyaura Coupling:

  • To a Schlenk tube, add the prepared MIDA boronate (1.1 mmol), phenyl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.03 mmol), and K₃PO₄ (3.0 mmol).

  • Add dioxane (5 mL) and water (1 mL).

  • Degas the mixture and heat to 100 °C for 18 hours.

  • Follow the workup and purification procedure from Protocol 1.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key mechanistic pathway and a generalized experimental workflow.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_boron_activation Boronic Acid Activation Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L_n-X OA->PdII Trans Transmetalation PdII->Trans [R2-B(OH)3]^- PdII_R2 R1-Pd(II)L_n-R2 Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R1-R2 BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]^- BoronicAcid->Boronate + Base Base Base (e.g., OH^-) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reagents Reaction_Setup Reaction Setup: - Add reagents to flask - Degas with inert gas - Add solvent Start->Reaction_Setup Heating Heating and Stirring: - Heat to desired temperature - Monitor by TLC Reaction_Setup->Heating Workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine Heating->Workup Purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion and Future Outlook

This compound remains a highly effective and widely utilized reagent for the synthesis of functionalized biaryl aldehydes. Its performance is well-documented, and the mechanistic influence of its substituents is reasonably well understood.

However, for applications demanding enhanced stability, ease of handling, or for particularly challenging substrates, the use of potassium trifluoroborate or MIDA boronate surrogates presents a compelling alternative. These reagents can lead to more reproducible results and may be more amenable to automated synthesis platforms.

For synthetic routes where the introduction of a boron-containing reagent is problematic, alternative strategies such as the Kumada-Corriu or Hiyama couplings, or a directed ortho-metalation-formylation sequence, provide valuable, albeit often more complex, pathways to the desired products.

The choice of reagent and synthetic strategy will ultimately be dictated by the specific requirements of the target molecule, the scale of the reaction, and the resources available to the researcher. This guide provides the foundational knowledge and practical protocols to navigate these choices with confidence, enabling the efficient and reliable synthesis of this important class of biaryl compounds.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Methoxy-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of every compound, including the versatile building block 5-Methoxy-2-formylphenylboronic acid, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a procedural framework for the safe and compliant disposal of this compound, grounded in scientific principles and established safety protocols.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's inherent hazards is paramount. This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

While boronic acids are generally considered to have low inherent toxicity, their reactivity and potential for decomposition necessitate careful handling throughout their lifecycle, including disposal.[2] Some boronic acids are known to be unstable and can decompose, especially in the presence of heat or certain chemicals.[3][4]

Table 1: Hazard Summary and GHS Classification

Hazard StatementGHS Classification
Causes skin irritationSkin Irrit. 2
Causes serious eye irritationEye Irrit. 2A
May cause respiratory irritationSTOT SE 3

This information is critical in determining the appropriate personal protective equipment (PPE) and handling procedures during the disposal process.

The Cornerstone of Compliance: Your Institution's Chemical Hygiene Plan

The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP).[5][6][7] This document is the primary reference for the safe handling and disposal of hazardous chemicals within your specific institution. Your CHP will detail the standard operating procedures, control measures, and waste management protocols that are essential for compliance.

Before proceeding with any disposal, you are REQUIRED to consult your institution's Environmental Health and Safety (EHS) department and review your laboratory's CHP. [8] These resources will provide specific guidance tailored to your facility's capabilities and local regulations.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the general steps for the safe collection and disposal of this compound waste. This procedure is a framework and must be adapted to the specific requirements of your institution.

Personal Protective Equipment (PPE)

Given the hazard profile, the following minimum PPE must be worn when handling this compound waste:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[8]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling large quantities of solid waste or if there is a risk of dust generation, a respirator may be necessary.[8] Consult your CHP for specific respiratory protection requirements.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container for this compound and materials contaminated with it.[8]

  • Avoid Mixing: Do NOT mix boronic acid waste with other waste streams, particularly strong oxidizing agents, strong bases, or acids, unless explicitly instructed to do so by your EHS department.[1][8] Incompatible chemicals can react violently or produce toxic gases.

Containerization and Labeling: Clarity is Key

All hazardous waste must be collected in appropriate, clearly labeled containers.

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid.[8] The original container, if in good condition, can be used.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[9] The label should also include the date of accumulation and any relevant hazard symbols (e.g., irritant).

Waste Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Hazardous waste should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[9][10]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Disposal Pathway: Professional Management is Non-Negotiable

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1]

  • Professional Disposal: All hazardous waste, including this compound, must be disposed of through your institution's hazardous waste management program. This typically involves collection by a certified hazardous waste disposal company.

  • Requesting Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from your laboratory.

The Logic of Disposal: A Visual Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify 5-Methoxy-2-formylphenylboronic Acid Waste for Disposal ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Dedicated Container ppe->segregate label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Disposal Workflow for this compound

Decontamination of Glassware

Contaminated glassware should be decontaminated before being washed and returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual boronic acid. Collect this rinsate as hazardous waste.

  • Secondary Decontamination: A wash with a basic solution (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide) can help to convert the boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as hazardous waste.

  • Final Rinse: A final rinse with deionized water should be performed, with the rinsate collected as hazardous waste.

Spill Management

In the event of a spill, immediately alert personnel in the area and follow the procedures outlined in your laboratory's CHP.

  • Small Spills (Solid): For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.

  • Large Spills: For larger spills, or any spill involving a solution, evacuate the area and contact your institution's EHS department immediately.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to the principles of hazard identification, regulatory compliance, and meticulous waste management, researchers can ensure that the final step in the lifecycle of this valuable reagent is conducted with the same rigor and precision as its application in scientific discovery.

References

Navigating the Safe Handling of 5-Methoxy-2-formylphenylboronic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 5-Methoxy-2-formylphenylboronic acid, a compound requiring careful management due to its potential hazards. By understanding the rationale behind each protective measure, you can foster a safer and more efficient laboratory environment.

Hazard Analysis: Understanding the Risks

While a comprehensive toxicological profile for this compound may not be extensively documented, data from analogous arylboronic acids and available safety information provide a clear indication of its potential hazards. Safety data sheets for structurally similar compounds consistently classify them as irritants.[1][2][3][4]

Based on available data for this compound and related compounds, the primary hazards include:

  • Skin Irritation: Causes skin irritation.[5]

  • Serious Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Tract Irritation: May cause respiratory irritation.[5][6]

  • Harmful if Swallowed: May be harmful if ingested.[5][6]

Given these hazards, a multi-layered PPE approach is crucial to prevent exposure through dermal contact, ocular contact, and inhalation.

Core Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE.[7][8][9] For handling this compound, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield. Must be ANSI Z87 compliant.[7]To protect eyes from dust particles and accidental splashes. A face shield offers an additional layer of protection for the entire face.[10][11]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and irritation. Gloves should be inspected for integrity before each use.[6][12]
Body Protection A flame-resistant laboratory coat.To protect skin and personal clothing from spills and splashes.[10][13]
Footwear Closed-toe shoes.To protect feet from spills and falling objects.[10]

Enhanced Precautions for Specific Operations

Certain laboratory procedures may generate a higher risk of exposure and necessitate additional protective measures.

Weighing and Transferring Solid Compound

When handling the powdered form of this compound, the potential for generating airborne dust is a significant concern.

  • Engineering Controls: All weighing and transfer operations should be conducted within a certified chemical fume hood or a glove box to contain any dust.[14]

  • Respiratory Protection: If there is a risk of dust generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be worn.[3][10][15]

Working with Solutions

While the risk of dust inhalation is lower when the compound is in solution, the potential for splashes and skin/eye contact remains.

  • Face Shield: In addition to safety goggles, a face shield is strongly recommended when transferring solutions or during reactions that have the potential to splash.[7][10]

  • Chemical-Resistant Apron: For larger volumes, a chemical-resistant apron worn over the lab coat provides an extra layer of protection against spills.[16]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its proper use. The following workflow outlines the correct sequence for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence cluster_disposal Disposal Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Disp1 Dispose of gloves in designated hazardous waste Disp2 Decontaminate reusable PPE according to institutional protocols caption PPE Donning and Doffing Workflow

Caption: A workflow diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.

Disposal Plan:

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound should be considered hazardous waste.[14] Dispose of these materials in a designated, sealed container for chemical waste.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste. Follow institutional guidelines for the disposal of chemically contaminated sharps and glassware.

  • Spill Cleanup: In the event of a spill, use an inert absorbent material to contain the substance.[14] The absorbed material and any cleaning materials should be placed in a sealed container for hazardous waste disposal.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][6] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[1][6] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Always ensure that eyewash stations and safety showers are readily accessible and in good working order in any laboratory where this compound is handled.

By adhering to these stringent PPE protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.